Product packaging for Pikromycin(Cat. No.:CAS No. 19721-56-3)

Pikromycin

Katalognummer: B1677795
CAS-Nummer: 19721-56-3
Molekulargewicht: 525.7 g/mol
InChI-Schlüssel: UZQBOFAUUTZOQE-VSLWXVDYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Pikromycin is a macrolide antibiotic that is biosynthesised by Streptomyces venezuelae. It has a role as a bacterial metabolite. It is a macrolide antibiotic, a monosaccharide derivative and an enone. It is functionally related to a narbonolide. It is a conjugate base of a this compound(1+).
This compound has been reported in Apis cerana and Streptomyces albus with data available.
structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H47NO8 B1677795 Pikromycin CAS No. 19721-56-3

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H47NO8/c1-10-22-28(7,34)12-11-21(30)15(2)13-16(3)25(18(5)23(31)19(6)26(33)36-22)37-27-24(32)20(29(8)9)14-17(4)35-27/h11-12,15-20,22,24-25,27,32,34H,10,13-14H2,1-9H3/b12-11+/t15-,16+,17-,18+,19-,20+,22-,24-,25+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBOFAUUTZOQE-VSLWXVDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=CC(=O)C(CC(C(C(C(=O)C(C(=O)O1)C)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@](/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](C(=O)[C@H](C(=O)O1)C)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H47NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201026584
Record name Picromycin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19721-56-3
Record name Pikromycin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19721-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Picromycin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picromycin
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URL https://comptox.epa.gov/dashboard/DTXSID201026584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PICROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBM8G3Z439
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Architecture of a Macrolide: A Technical Guide to the Structure and Stereochemistry of Pikromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pikromycin, a pioneering macrolide antibiotic isolated from Streptomyces venezuelae, represents a fascinating case study in natural product biosynthesis and stereochemical control.[1] This technical guide provides an in-depth exploration of the intricate three-dimensional structure and precise stereochemistry of this compound. We will delve into the biosynthetic machinery responsible for its assembly, the experimental methodologies used to elucidate its structure, and the critical interplay between its architecture and biological function. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, antibiotic development, and the engineering of biosynthetic pathways.

Chemical Structure and Physicochemical Properties

This compound is a 14-membered macrolide antibiotic characterized by a lactone ring, a deoxyamino sugar (D-desosamine), and multiple chiral centers.[1][2] Its complex structure is the result of a highly programmed biosynthetic assembly line.

The IUPAC name for this compound is (3R,5R,6S,7S,9R,11E,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-13-hydroxy-3,5,7,9,13-pentamethyl-1-oxacyclotetradec-11-ene-2,4,10-trione.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C28H47NO8PubChem[2]
Molecular Weight 525.7 g/mol PubChem[2]
Monoisotopic Mass 525.33016746 DaPubChem[2]
Class Macrolide Antibiotic, PolyketidePubChem[2]

Stereochemistry: The Blueprint for Activity

The biological activity of this compound is intrinsically linked to its precise three-dimensional arrangement. The molecule contains numerous stereocenters, each established with high fidelity during its biosynthesis. The stereochemical configuration dictates the molecule's conformation and its ability to bind to the bacterial 23S rRNA, thereby inhibiting protein synthesis.[3]

The defined stereochemistry arises from the stereospecific reactions catalyzed by the ketoreductase (KR) domains within the this compound polyketide synthase (PKS).[4] These enzymes control the orientation of hydroxyl and methyl groups introduced during the elongation of the polyketide chain.

Biosynthesis: A Masterclass in Molecular Assembly

This compound is assembled by a type I modular polyketide synthase (PKS) system in Streptomyces venezuelae.[1][3] This enzymatic assembly line is encoded by the pikA gene cluster, which consists of four large, multifunctional proteins: PikAI, PikAII, PikAIII, and PikAIV.[3][5] These proteins contain a series of modules, with each module responsible for one cycle of polyketide chain extension and modification.[3]

The biosynthesis can be summarized in the following key stages:

  • Initiation: A propionyl-CoA starter unit is loaded onto the PKS.

  • Elongation: The polyketide chain is sequentially extended through six modules, with each module adding a methylmalonyl-CoA extender unit and performing specific reductive steps (or none at all).[3][6] The stereochemistry at each new chiral center is determined by the specific domains within each module.

  • Termination and Cyclization: The completed linear polyketide chain is released from the PKS by a thioesterase (TE) domain, which also catalyzes the macrolactonization to form the 14-membered ring, narbonolide.[3][7]

  • Post-PKS Modifications: The narbonolide core undergoes two crucial modifications:

    • Glycosylation: The enzyme DesVII attaches the deoxy sugar TDP-D-desosamine to the C-5 hydroxyl group of narbonolide, forming narbomycin.[1][8]

    • Hydroxylation: The cytochrome P450 monooxygenase, PikC, catalyzes the stereospecific hydroxylation at the C-12 position of narbomycin to yield the final product, this compound.[1][3]

Interestingly, the this compound PKS can also produce a 12-membered macrolactone, 10-deoxymethynolide, through early chain termination, highlighting the remarkable flexibility of this biosynthetic pathway.[3][5]

pikromycin_biosynthesis Propionyl_CoA Propionyl-CoA (Starter Unit) PKS_Modules 6 Extension Modules (PikAI-PikAIV) + 6x Methylmalonyl-CoA Propionyl_CoA->PKS_Modules Loading Linear_Polyketide Linear Hexaketide Intermediate PKS_Modules->Linear_Polyketide Elongation & Stereocontrol Narbonolide Narbonolide (14-membered ring) Linear_Polyketide->Narbonolide Thioesterase (TE) Catalyzed Cyclization Narbomycin Narbomycin Narbonolide->Narbomycin Glycosylation (DesVII) This compound This compound Narbomycin->this compound TDP_Desosamine TDP-D-desosamine TDP_Desosamine->Narbomycin

Fig 1. This compound Biosynthetic Pathway

Experimental Protocols for Structural Elucidation

The definitive structure and stereochemistry of this compound have been established through a combination of powerful analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its crystalline state.[9][10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, from which the precise position of each atom can be modeled.[10][11]

Generalized Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystallization:

    • Dissolve highly purified this compound in a suitable solvent or solvent mixture (e.g., acetone, ethanol, ethyl acetate).

    • Employ a slow evaporation or vapor diffusion technique. In vapor diffusion, a drop of the this compound solution is allowed to equilibrate with a larger reservoir of a precipitant, slowly increasing the concentration to the point of crystallization.

    • Screen various solvents, precipitants, and temperatures to obtain single, diffraction-quality crystals (typically >0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable crystal on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (cryo-cooling, ~100 K) to minimize radiation damage.

    • Position the crystal in a focused beam of monochromatic X-rays (often from a synchrotron source for high intensity).

    • Rotate the crystal and collect the diffraction patterns (reflections) on a detector (e.g., CCD or pixel detector) over a wide range of angles.[10]

  • Structure Solution and Refinement:

    • Process the collected diffraction data to determine the unit cell dimensions, space group, and reflection intensities.

    • Solve the "phase problem" using direct methods or other techniques to generate an initial electron density map.

    • Build an atomic model of this compound into the electron density map using specialized software.

    • Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data to improve the agreement between the model and the observed diffraction pattern. The quality of the final structure is assessed using metrics like the R-factor and R-free.[11]

xray_workflow Purification This compound Purification (HPLC) Crystallization Crystal Growth (Vapor Diffusion/Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting & Cryo-cooling Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing (Indexing, Integration, Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Determination) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Final Model Validation Refinement->Validation

References

Pikromycin polyketide synthase (PKS) gene cluster

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pikromycin Polyketide Synthase (PKS) Gene Cluster

Audience: Researchers, scientists, and drug development professionals.

Introduction

The macrolide antibiotic this compound, first isolated in 1951, is a canonical example of a natural product synthesized by a modular Type I polyketide synthase (PKS).[1] Produced by the Gram-positive bacterium Streptomyces venezuelae, this compound serves as a crucial model system for studying PKS mechanisms and for the development of combinatorial biosynthesis strategies.[2][3] While not a clinically prominent antibiotic itself, its scaffold is a valuable starting point for the semi-synthesis of next-generation ketolide antibiotics, which are effective against multi-drug-resistant pathogens.[2][4]

The this compound biosynthetic pathway is remarkable for its metabolic diversity, generating not one, but a suite of six structurally related macrolide antibiotics from a single gene cluster.[2] This diversity arises from the unusual flexibility of its PKS and post-PKS tailoring enzymes. This guide provides a comprehensive technical overview of the this compound PKS gene cluster, its enzymatic machinery, the biosynthetic pathways it governs, and the experimental methodologies used to elucidate its function.

Architecture of the this compound (pik) Gene Cluster

The entire pik biosynthetic gene cluster from S. venezuelae spans approximately 60 kb and contains 18 open reading frames (ORFs).[5] These genes are organized into distinct loci responsible for polyketide synthesis, deoxysugar biosynthesis, post-PKS modification, and regulation.[2][5][6]

The primary loci are:

  • pikA (PKS locus): Comprises four large genes, pikAI, pikAII, pikAIII, and pikAIV, which encode the four multifunctional PKS proteins responsible for synthesizing the macrolactone core.[5]

  • des (Deoxysugar locus): Contains the genes (DesI-DesVIII) required for the synthesis of the deoxysugar TDP-D-desosamine from D-glucose-1-phosphate and its subsequent attachment to the macrolactone core.[1][2]

  • pikC (Hydroxylase locus): A single gene encoding a versatile cytochrome P450 hydroxylase that performs the final hydroxylation step.[2][5]

  • pikD (Regulatory locus): Contains a gene encoding a putative transcriptional activator, PikD, which belongs to the LAL (large ATP-binding regulators of the LuxR family) and is essential for the transcription of the pikA genes.[6][7]

  • pikR (Resistance locus): Includes divergently transcribed genes, pikRI and pikRII, involved in self-resistance.[6]

G cluster_pik This compound Gene Cluster (~60 kb) pikR pikR (Resistance) pikA pikA (PKS) pikAI | pikAII | pikAIII | pikAIV des des (Desosamine Biosynthesis & Transfer) desI-VIII pikC pikC (P450 Hydroxylase) pikD pikD (Regulator)

Caption: Organization of the core loci within the this compound biosynthetic gene cluster.

The PikA Polyketide Synthase: A Bimodular System

Each module contains a specific set of catalytic domains:

  • Acyltransferase (AT): Selects and loads the correct extender unit (malonyl-CoA or methylmalonyl-CoA).

  • Acyl Carrier Protein (ACP): Covalently tethers the growing polyketide chain via a phosphopantetheinyl arm.

  • Ketosynthase (KS): Catalyzes the Claisen condensation, extending the polyketide chain by two carbons.

  • Ketoreductase (KR): Reduces the β-keto group to a hydroxyl group.

  • Dehydratase (DH): Eliminates the hydroxyl group to form a double bond.

  • Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.

  • Thioesterase (TE): The terminal domain that catalyzes the release and macrolactonization of the completed polyketide chain.[2][9]

A unique feature of the PikPKS is its ability to produce two different macrolactone rings. Premature termination of the polyketide chain after module 5 (located on PikAIII) leads to the 12-membered ring, 10-deoxymethynolide.[2][9] If the chain is passed to module 6 (on PikAIV), it undergoes one final extension to produce the 14-membered ring, narbonolide.[2][8][9]

PKS_Module cluster_PikAI PikAI cluster_PikAII PikAII cluster_PikAIII PikAIII cluster_PikAIV PikAIV LM Load KSq AT ACP M1 M1 KS AT KR ACP M2 M2 KS AT KR ACP M3 M3 KS AT KR ACP M2:f4->M3:f1 M4 M4 KS AT DH ER KR ACP M5 M5 KS AT KR ACP M4:f6->M5:f1 M6 M6 KS AT KR ACP TE M5:f4->M6:f1

The this compound Biosynthetic Pathway

The biosynthesis of this compound and its related macrolides is a multi-stage process involving polyketide chain assembly, deoxysugar synthesis, glycosylation, and hydroxylation.

  • Macrolactone Formation: The PikA PKS assembly line synthesizes two primary products. The hexaketide intermediate attached to the ACP of Module 5 can be prematurely cyclized by the TE domain of PikAIV to form the 12-membered macrolactone, 10-deoxymethynolide . Alternatively, the hexaketide is passed to Module 6 for one final extension, and the resulting heptaketide is cyclized to form the 14-membered macrolactone, narbonolide .[2][10]

  • Deoxysugar Synthesis: Concurrently, the des locus enzymes convert TDP-glucose into TDP-D-desosamine.[1][2]

  • Glycosylation: The glycosyltransferase DesVII exhibits remarkable substrate flexibility, attaching the TDP-D-desosamine sugar to both 10-deoxymethynolide (forming YC-17 ) and narbonolide (forming narbomycin ).[2][5]

  • Hydroxylation: The cytochrome P450 hydroxylase, PikC, performs the final tailoring step. It hydroxylates narbomycin at the C-12 position to yield This compound .[1][5] PikC also displays broad substrate tolerance, hydroxylating YC-17 at either C-10 or C-12 to produce methymycin and neomethymycin , respectively.[2]

Biosynthesis precursors Propionyl-CoA + Methylmalonyl-CoA pks PikA PKS (Modules 1-5) precursors->pks hexaketide Hexaketide Intermediate pks->hexaketide m6 PikAIV (Module 6) hexaketide->m6 te TE Domain hexaketide->te Premature Release m6->te dml 10-Deoxymethynolide (12-membered ring) te->dml Cyclization nbl Narbonolide (14-membered ring) te->nbl Cyclization desVII DesVII (Glycosyltransferase) dml->desVII nbl->desVII desosamine TDP-D-desosamine (from des genes) desosamine->desVII yc17 YC-17 desVII->yc17 narbomycin Narbomycin desVII->narbomycin pikC PikC (P450 Hydroxylase) yc17->pikC C10/C12 Hydroxylation narbomycin->pikC C12 Hydroxylation methymycin Methymycin / Neomethymycin pikC->methymycin This compound This compound pikC->this compound

Caption: The bifurcated biosynthetic pathway leading to this compound and related macrolides.

Quantitative Data Summary

The study of the this compound pathway has generated valuable quantitative data, particularly from heterologous expression and precursor feeding experiments. These studies are crucial for understanding pathway efficiency and for engineering strains with improved production titers.

Table 1: Production Titers from Heterologous Expression of PKS Gene Clusters

PKS System Expressed Host Strain Product Titer Citation
Tylosin PKS S. venezuelae (Δpik) Tylactone (16-membered) 0.5 mg/L
Tylosin PKS (fed Butyrate) S. venezuelae (Δpik) Tylactone 1.4 mg/L (2.8-fold increase) [11]
This compound Cluster (pPik001) S. lividans 10-Deoxymethynolide Detected [12]
This compound Cluster (Tandem) S. lividans 10-Deoxymethynolide & this compound Overproduction Confirmed [12]
Refactored this compound Synthase E. coli Narbonolide 85 mg/L [13]

| Refactored this compound Synthase | E. coli | Narbomycin | 37 mg/L |[13] |

Table 2: Results of Gene Disruption Experiments in S. venezuelae

Gene Disrupted Phenotype Conclusion Citation
pikAI No macrolide production PikA PKS is required for both 12- and 14-membered ring formation. [5][14]
desVII Accumulation of 10-deoxymethynolide and narbonolide DesVII is the glycosyltransferase for both macrolactone cores. [2]

| pikC | Accumulation of YC-17 and narbomycin | PikC is the sole hydroxylase for both macrolide substrates. |[5][14] |

Key Experimental Protocols

The characterization of the pik cluster has relied on a variety of genetic and biochemical techniques. Below are generalized protocols for key experimental approaches.

Gene Disruption via Insertional Mutagenesis

This method is used to inactivate a specific gene to study its function, as demonstrated in the analysis of pikAI and pikC.[5][14]

  • Construct Design: An internal fragment of the target gene (e.g., pikAI) is cloned into a temperature-sensitive, non-replicating suicide vector containing an antibiotic resistance marker (e.g., apramycin).

  • Protoplast Transformation: The resulting plasmid is introduced into S. venezuelae protoplasts.

  • Selection of Integrants: The culture is grown at a non-permissive temperature (e.g., 37°C) on media containing the selection antibiotic. Only cells where the plasmid has integrated into the chromosome via homologous recombination will survive. This single-crossover event disrupts the target gene.

  • Genomic DNA Verification: Southern blot analysis or PCR is performed on genomic DNA from the resistant colonies to confirm that the plasmid has integrated at the correct locus.

  • Metabolite Analysis: The mutant strain is cultured, and the fermentation broth is extracted with an organic solvent (e.g., ethyl acetate). The extract is then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to compare its metabolic profile to the wild-type strain, identifying accumulated intermediates or the absence of final products.

Gene_Disruption cluster_workflow Workflow: Gene Disruption A 1. Clone internal gene fragment into suicide vector B 2. Transform S. venezuelae with plasmid A->B C 3. Select for single-crossover recombinants (antibiotic/temp) B->C D 4. Verify integration (PCR / Southern Blot) C->D E 5. Ferment mutant strain D->E F 6. Extract metabolites and analyze (HPLC, LC-MS) E->F G Determine Gene Function F->G

Caption: A generalized workflow for studying gene function via insertional mutagenesis.

Heterologous Expression of the PKS Cluster

Expressing the entire pik cluster in a different host strain is a powerful technique for improving titers and creating engineered pathways.[11][12]

  • Cluster Cloning: The ~60 kb pik gene cluster is cloned from S. venezuelae genomic DNA into a suitable large-construct vector, such as a Streptomyces Artificial Chromosome (pSBAC).[12] This can be achieved by engineering restriction sites flanking the cluster and using site-specific recombination.

  • Host Strain Selection: A suitable heterologous host is chosen, often one that is genetically well-characterized, grows faster, and lacks competing secondary metabolite pathways (e.g., S. lividans or an engineered S. venezuelae strain with its native cluster deleted).[11][12]

  • Conjugation/Transformation: The vector containing the pik cluster is transferred into the new host strain, typically via intergeneric conjugation from E. coli.

  • Culture and Fermentation: The engineered host strain is grown under optimized fermentation conditions. Precursors or metabolic enhancers may be added to the medium to boost production.[11]

  • Product Analysis: The production of this compound-related macrolides is quantified using analytical techniques like HPLC and LC-MS.[12]

Precursor Feeding (Mutasynthesis)

This technique involves feeding synthetic analogues of natural biosynthetic intermediates to a mutant strain that is blocked in the early stages of the pathway. It is used to generate novel natural product derivatives.[15]

  • Strain Generation: A mutant of S. venezuelae is created with a catalytically inactive or deleted PikAI enzyme, which is responsible for the first two extension modules. This strain cannot produce any macrolides on its own.[15]

  • Precursor Synthesis: A triketide intermediate (the natural product of the first two modules) or an analogue thereof is chemically synthesized and activated as an N-acetylcysteamine (SNAC) thioester.[15]

  • Feeding Experiment: The synthetic precursor is added to the culture medium of the growing mutant strain.

  • Metabolite Production and Analysis: The downstream PKS modules (PikAII-AIV) in the mutant strain take up and process the synthetic precursor, completing the biosynthesis. The resulting novel this compound analogues are extracted and characterized by MS and NMR.[15] This approach led to the creation of ∆15,16-dehydrothis compound, which showed improved antimicrobial activity.[15]

Applications in Drug Development and Combinatorial Biosynthesis

The detailed understanding of the this compound PKS system provides a powerful toolkit for metabolic engineering and drug discovery.[3][16] Its flexible enzymes and modular architecture make it a prime target for combinatorial biosynthesis, an approach that aims to create novel, non-natural compounds by genetically manipulating biosynthetic pathways.

Key strategies include:

  • Module Swapping: Replacing a module from the PikPKS with one from another PKS (e.g., from the erythromycin or tylosin synthase) can create hybrid macrolides with altered stereochemistry or side chains.[17]

  • Domain Engineering: Altering the specificity of AT domains can lead to the incorporation of different extender units. Site-specific mutation of the TE domain has also been shown to generate a more effective catalyst with broader substrate flexibility.[18]

  • Pathway Refactoring: Re-engineering and expressing the entire synthase in a more tractable host like E. coli simplifies genetic manipulation and can lead to significantly higher titers of specific intermediates, providing a platform for generating libraries of macrolide derivatives.[13]

These approaches leverage the biosynthetic power of the PikPKS to generate novel ketolides, potentially leading to the discovery of new antibiotics with improved efficacy and the ability to overcome existing resistance mechanisms.

References

An In-depth Technical Guide on the Physicochemical Properties of Pikromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pikromycin, a macrolide antibiotic produced by Streptomyces venezuelae, holds significance as a scaffold for the development of new anti-infective agents. A thorough understanding of its physicochemical properties is paramount for its effective development, formulation, and therapeutic application. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, details relevant experimental methodologies, and illustrates its mechanism of action through a signaling pathway diagram.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₂₈H₄₇NO₈[1]
Molecular Weight 525.67 g/mol
Appearance Crystalline solid[2]
Melting Point Not explicitly reported.
Solubility Soluble in Dimethyl Sulfoxide (DMSO).[2] Quantitative data in other common solvents is not readily available.
pKa Not explicitly reported. For macrolides in general, pKa values typically range from 7.5 to 9.[3]

Experimental Protocols

Determination of Melting Point

The melting point of a solid is a critical indicator of its purity. The capillary method is a standard and widely accepted technique for its determination.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. The capillary tube containing the sample is placed in the heating block.

  • Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Aqueous and Solvent Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The analysis should be performed in triplicate.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial parameter that influences the solubility and absorption of a drug. Potentiometric titration is a precise method for its determination.

Methodology:

  • Sample Preparation: A solution of this compound of known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically a mixture of water and a co-solvent like methanol if the aqueous solubility is low. The ionic strength of the solution is maintained with an electrolyte such as KCl.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is determined from the inflection point of the curve, often calculated using the Henderson-Hasselbalch equation or by analyzing the derivative of the titration curve.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 23S rRNA component of the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET).[4][5] This binding event physically obstructs the passage of the growing polypeptide chain, leading to premature dissociation of the peptidyl-tRNA and termination of translation.

The interaction is primarily with domain V of the 23S rRNA.[5][6] The desosamine sugar moiety of this compound plays a crucial role in this binding.[4] By blocking the NPET, this compound prevents the elongation of proteins, which is essential for bacterial viability.

Signaling Pathway Diagram: this compound's Inhibition of Bacterial Translation

Pikromycin_Mechanism_of_Action This compound's Mechanism of Action: Inhibition of Bacterial Ribosomal Translation cluster_ribosome Ribosome Structure This compound This compound LargeSubunit 50S Subunit This compound->LargeSubunit Binds to NPET Nascent Peptide Exit Tunnel (NPET) This compound->NPET Blocks Inhibition Translation Inhibition This compound->Inhibition Leads to Ribosome Bacterial 70S Ribosome LargeSubunit->Ribosome rRNA 23S rRNA (Domain V) LargeSubunit->rRNA Contains SmallSubunit 30S Subunit SmallSubunit->Ribosome Elongation Protein Elongation NPET->Elongation Allows rRNA->NPET Forms part of tRNA Peptidyl-tRNA tRNA->LargeSubunit Binds to Protein Nascent Polypeptide Chain tRNA->Protein Carries Protein->NPET Passes through Inhibition->Elongation Prevents Dissociation Premature Dissociation of Peptidyl-tRNA Inhibition->Dissociation Results in

Caption: Inhibition of bacterial protein synthesis by this compound.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides standardized protocols for the experimental determination of key properties. The elucidation of its mechanism of action, centered on the blockade of the nascent peptide exit tunnel in the bacterial ribosome, offers a clear rationale for its antibiotic activity and a foundation for future drug development efforts. Further experimental determination of the melting point, a comprehensive solubility profile, and the pKa of this compound will be invaluable for optimizing its formulation and delivery as a therapeutic agent.

References

The Multifaceted Role of PikC: A Cytochrome P450 Hydroxylase in Macrolide Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

PikC is a cytochrome P450 monooxygenase that plays a crucial role in the biosynthesis of the macrolide antibiotic pikromycin and related compounds in Streptomyces venezuelae.[1][2] This enzyme is of significant interest to researchers and drug development professionals due to its remarkable substrate flexibility and regioselectivity, making it a valuable tool for the chemoenzymatic synthesis of novel macrolide antibiotics. This guide provides an in-depth overview of PikC's function, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Function and Catalytic Versatility

PikC is the sole P450 hydroxylase within the this compound gene cluster and is responsible for the hydroxylation of macrolide intermediates, a key step in generating structural diversity and enhancing the biological activity of these natural products.[1][2] The enzyme exhibits unparalleled flexibility, acting on both 12- and 14-membered macrolactone rings.[1][2][3]

Specifically, PikC catalyzes the following key hydroxylation reactions:

  • 14-membered ring macrolides: It hydroxylates narbomycin at the C12 position to produce the antibiotic this compound.[1] It can also catalyze hydroxylation at the C14 position of narbomycin to yield neothis compound, and a subsequent dihydroxylation at both C12 and C14 to form novathis compound.[1]

  • 12-membered ring macrolides: PikC hydroxylates YC-17 at the C10 position to generate methymycin or at the C12 position to yield neomethymycin.[1] Dihydroxylation at both C10 and C12 results in the formation of novamethymycin.[1]

This remarkable catalytic promiscuity provides a natural mechanism for generating a suite of related macrolide antibiotics from a common set of precursors.

Substrate Recognition and Active Site

The crystal structure of PikC has revealed key insights into its mechanism of substrate binding and catalysis. A critical feature for substrate recognition is the presence of a desosamine sugar moiety on the macrolide substrate.[4][5] This sugar acts as an anchor, forming a salt bridge and a network of hydrogen bonds with specific amino acid residues within the active site, thereby positioning the macrolactone ring for regioselective hydroxylation.[4][5]

Site-directed mutagenesis studies have identified specific glutamate residues (Glu-94 for YC-17 and Glu-85 for narbomycin) as being crucial for forming this salt bridge and thus for substrate binding.[5] The flexibility in substrate accommodation is attributed to the existence of alternative binding pockets for the desosamine anchor, rather than a conventional induced-fit mechanism.[5]

Quantitative Data on PikC Function

The following table summarizes key quantitative data related to the enzymatic activity and substrate specificity of PikC and its engineered variants.

SubstrateEnzyme VariantProduct(s)Km (µM)kcat (min-1)kcat/Km (M-1s-1)Reference(s)
NarbomycinWild-type PikCThis compound (C12-OH), Neothis compound (C14-OH)Data not foundData not foundData not found[1]
YC-17Wild-type PikCMethymycin (C10-OH), Neomethymycin (C12-OH)Data not foundData not foundData not found[1]
Non-natural SubstratesPikC(D50N)Hydroxylated productsData not foundUp to 38-fold increase vs. WTData not found[6]
Aglycones (6 & 7)PikCH238pAcFC10-hydroxylated aglycone, C12-hydroxylated aglyconeData not foundSignificant hydroxylation activityData not found[4]

Note: While several studies describe the catalytic activity of PikC, specific kinetic parameters (Km, kcat) were not consistently reported in the reviewed literature.

Experimental Protocols

Expression and Purification of PikC

A detailed protocol for the expression and purification of PikC is essential for in vitro characterization. While specific media compositions and induction parameters can vary, a general workflow is as follows:

  • Gene Cloning: The pikC gene is cloned into a suitable expression vector, often containing a polyhistidine tag for affinity purification.

  • Host Strain: Escherichia coli is commonly used as the expression host.

  • Culture Growth: Cells are grown in a rich medium (e.g., Luria-Bertani) at 37°C to an optimal cell density (OD600 of 0.6-0.8).

  • Induction: Protein expression is induced by the addition of an inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-25°C) for an extended period (12-24 hours) to enhance protein solubility.

  • Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is typically achieved by sonication or high-pressure homogenization.

  • Purification: The His-tagged PikC protein is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Hydroxylation Assay

To determine the catalytic activity and substrate specificity of PikC, in vitro assays are performed.

  • Reaction Mixture: A typical reaction mixture contains the purified PikC enzyme, the macrolide substrate, a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), and a cofactor regeneration system.

  • Redox Partners: Cytochrome P450 enzymes require electron transfer partners for activity. For PikC, this typically involves a system like spinach ferredoxin and ferredoxin-NADP+ reductase, along with NADPH as the electron donor.

  • Incubation: The reaction is initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a specific duration.

  • Reaction Quenching: The reaction is stopped by the addition of an organic solvent, such as ethyl acetate.

  • Product Extraction: The hydroxylated macrolide products are extracted into the organic phase.

  • Analysis: The extracted products are analyzed by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the products.

Site-Directed Mutagenesis

Site-directed mutagenesis is a powerful technique to probe the function of specific amino acid residues in substrate binding and catalysis.

  • Primer Design: Primers containing the desired mutation are designed to anneal to the expression vector containing the pikC gene.

  • PCR Amplification: A polymerase chain reaction (PCR) is performed using the mutagenic primers to amplify the entire plasmid, incorporating the desired mutation.

  • Template Digestion: The parental, non-mutated template DNA is digested using a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.

  • Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Protein Expression and Functional Analysis: The mutant PikC protein is then expressed, purified, and its catalytic activity is assessed using the in vitro hydroxylation assay described above.

Visualizations

This compound Biosynthetic Pathway

Pikromycin_Biosynthesis PKS PikA PKS Narbonolide Narbonolide PKS->Narbonolide Polyketide Synthesis Des Desosamine Biosynthesis & Glycosyltransferase (DesVII) Narbomycin Narbomycin Des->Narbomycin Glycosylation PikC PikC (P450 Hydroxylase) This compound This compound (C12-OH) PikC->this compound C12 Hydroxylation Neothis compound Neothis compound (C14-OH) PikC->Neothis compound C14 Hydroxylation Novathis compound Novathis compound (C12,C14-diOH) PikC->Novathis compound C12 & C14 Dihydroxylation

Caption: The late stages of the this compound biosynthetic pathway.

Experimental Workflow for PikC Characterization

PikC_Workflow Cloning Cloning of pikC into Expression Vector Expression Protein Expression in E. coli Cloning->Expression Mutagenesis Site-Directed Mutagenesis Cloning->Mutagenesis Introduce Mutations Purification IMAC Purification Expression->Purification Assay In Vitro Hydroxylation Assay Purification->Assay Analysis LC-MS/HPLC Analysis Assay->Analysis Mutant_Expression Expression of PikC Mutant Mutagenesis->Mutant_Expression Mutant_Assay Functional Assay of Mutant Mutant_Expression->Mutant_Assay Mutant_Assay->Analysis

Caption: A typical experimental workflow for characterizing PikC.

Conclusion and Future Prospects

PikC stands out as a remarkably versatile biocatalyst with significant potential in synthetic biology and drug development.[1] Its ability to hydroxylate a range of macrolide substrates at multiple positions provides a powerful tool for generating novel antibiotic derivatives.[1][2] Further research, including the detailed kinetic characterization of its reactions and the continued exploration of its substrate scope through protein engineering, will undoubtedly unlock new avenues for the production of next-generation macrolide therapeutics. The engineering of PikC to accept aglycone substrates has already demonstrated the potential to rewire the this compound biosynthetic pathway, opening up possibilities for creating unnatural macrolide derivatives with potentially improved pharmacological properties.[4]

References

An In-depth Technical Guide to Desosamine Sugar Biosynthesis for Pikromycin Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of desosamine, a crucial deoxyamino sugar moiety of the macrolide antibiotic pikromycin produced by Streptomyces venezuelae. Understanding this intricate pathway is paramount for the rational design and combinatorial biosynthesis of novel, more effective macrolide antibiotics.

Introduction to this compound and the Significance of Desosamine

This compound, a 14-membered macrolide antibiotic, is produced by the soil bacterium Streptomyces venezuelae.[1][2] Like other macrolides, its biological activity is critically dependent on the presence of one or more deoxysugar units attached to the macrolactone ring. In the case of this compound, this sugar is D-desosamine (a 3-(dimethylamino)-3,4,6-trideoxyhexose), which plays an essential role in conferring biological activity to its parent aglycone.[3] The this compound biosynthetic gene cluster contains a set of genes, designated des, which are responsible for the synthesis of TDP-D-desosamine, the activated precursor for glycosylation.[1][2]

The Desosamine Biosynthetic Pathway

The biosynthesis of TDP-D-desosamine from the primary metabolite glucose-1-phosphate is a multi-step enzymatic process encoded by the des gene cluster (desI-desVIII) within the this compound biosynthetic gene cluster.[1][2] The pathway involves a series of oxidation, reduction, epimerization, transamination, and methylation reactions.

Enzymatic Steps

The biosynthesis of TDP-D-desosamine proceeds through the following key enzymatic steps:

  • TDP-D-glucose synthesis: The pathway initiates with the conversion of glucose-1-phosphate and dTTP to TDP-D-glucose, catalyzed by the glucose-1-phosphate thymidylyltransferase, DesIII .

  • Dehydration: The TDP-D-glucose 4,6-dehydratase, DesIV , then catalyzes the dehydration of TDP-D-glucose to form TDP-4-keto-6-deoxy-D-glucose.[4]

  • Amination at C4: The PLP-dependent aminotransferase, DesI , facilitates the transfer of an amino group from an amino acid donor (e.g., glutamate) to the C4 position of TDP-4-keto-6-deoxy-D-glucose, yielding TDP-4-amino-4,6-dideoxy-D-glucose.[3]

  • Deamination and Reduction at C4: The radical S-adenosylmethionine (SAM) enzyme, DesII , catalyzes the deamination of TDP-4-amino-4,6-dideoxy-D-glucose to produce TDP-3-keto-4,6-dideoxy-D-glucose.[3][5] This is a complex reaction involving a [4Fe-4S] cluster.[3][5]

  • Amination at C3: Another PLP-dependent aminotransferase, DesV , installs an amino group at the C3 position of TDP-3-keto-4,6-dideoxy-D-glucose, forming TDP-3-amino-3,4,6-trideoxy-D-glucose.[1]

  • N,N-dimethylation: The final step in the biosynthesis of the sugar is the twofold methylation of the C3-amino group, catalyzed by the S-adenosylmethionine-dependent N,N-dimethyltransferase, DesVI , to yield TDP-D-desosamine.[6]

  • Glycosylation: The glycosyltransferase DesVII , in conjunction with its auxiliary protein DesVIII , transfers the desosamine moiety from TDP-D-desosamine to the macrolactone aglycone (narbonolide or 10-deoxymethynolide).[1][2]

Genetic Regulation

The expression of the des gene cluster is tightly regulated. The pikD gene, located within the this compound cluster, encodes a transcriptional activator, PikD, which positively regulates the expression of the des genes, as well as other genes in the this compound biosynthetic pathway. Overexpression of pikD has been shown to enhance the production of desosaminylated macrolides.

Quantitative Data on Desosamine Biosynthetic Enzymes

The following table summarizes the available quantitative data for the enzymes of the desosamine biosynthetic pathway. Further research is required to fully characterize the kinetic parameters of all enzymes involved.

EnzymeGeneEC NumberSubstrate(s)Product(s)KmkcatOptimal pHOptimal Temp. (°C)
DesI desI2.6.1.-TDP-4-keto-6-deoxy-D-glucose, L-glutamateTDP-4-amino-4,6-dideoxy-D-glucose, α-ketoglutarateN/AN/AN/AN/A
DesII desII4.3.1.-TDP-4-amino-4,6-dideoxy-D-glucose, SAMTDP-3-keto-4,6-dideoxy-D-glucose, 5'-deoxyadenosine, L-methionine, ammoniaN/AN/A~8.0N/A
DesIII desIII2.7.7.24Glucose-1-phosphate, dTTPTDP-D-glucose, PPiN/AN/AN/AN/A
DesIV desIV4.2.1.46TDP-D-glucoseTDP-4-keto-6-deoxy-D-glucose, H2ON/AN/AN/AN/A
DesV desV2.6.1.-TDP-3-keto-4,6-dideoxy-D-glucose, L-glutamateTDP-3-amino-3,4,6-trideoxy-D-glucose, α-ketoglutarateN/AN/A~7.5N/A
DesVI desVI2.1.1.-TDP-3-amino-3,4,6-trideoxy-D-glucose, SAMTDP-D-desosamine, SAHN/AN/AN/AN/A
DesVII desVII2.4.1.-TDP-D-desosamine, NarbonolideNarbomycin, TDPN/AN/AN/AN/A
DesVIII desVIII-------

N/A: Data not available in the searched literature.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of desosamine biosynthesis.

Heterologous Expression and Purification of His-tagged Des Enzymes

This protocol describes the general procedure for the expression of N-terminally His-tagged Des proteins in E. coli and their subsequent purification using immobilized metal affinity chromatography (IMAC).

4.1.1. Materials

  • E. coli BL21(DE3) or similar expression host

  • pET series expression vector (e.g., pET28a) containing the des gene of interest with an N-terminal His6-tag

  • Luria-Bertani (LB) medium

  • Kanamycin (or other appropriate antibiotic)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0

  • Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0

  • Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0

  • Ni-NTA Agarose resin

  • Dialysis Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5

4.1.2. Protocol

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification:

    • Add the clarified supernatant to a column containing 2-3 mL of pre-equilibrated Ni-NTA agarose resin.

    • Allow the lysate to bind to the resin for 1 hour at 4°C with gentle agitation.

    • Wash the resin with 10 column volumes of Wash Buffer.

    • Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and store at -80°C.

Enzyme Assays

4.2.1. DesI and DesV (Aminotransferases) Coupled Spectrophotometric Assay

This assay measures the activity of the aminotransferases DesI and DesV by coupling the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 200 µM NADH

    • 10 mM L-glutamate

    • 5 units of glutamate dehydrogenase

    • 1 mM TDP-4-keto-6-deoxy-D-glucose (for DesI) or 1 mM TDP-3-keto-4,6-dideoxy-D-glucose (for DesV)

    • Purified DesI or DesV enzyme (e.g., 1-5 µg)

  • Procedure:

    • Incubate the reaction mixture at 30°C.

    • Initiate the reaction by adding the TDP-sugar substrate.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6220 M-1cm-1).

4.2.2. DesIV (Dehydratase) HPLC-Based Assay

This assay directly measures the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose by HPLC.

  • Reaction Mixture (100 µL):

    • 50 mM Tris-HCl buffer (pH 7.5)

    • 1 mM TDP-D-glucose

    • Purified DesIV enzyme (e.g., 1-2 µg)

  • Procedure:

    • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding an equal volume of methanol or by heat inactivation.

    • Centrifuge to remove precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC with a C18 column, monitoring at 267 nm.

    • Quantify the product peak by comparing its area to a standard curve of TDP-4-keto-6-deoxy-D-glucose.

4.2.3. DesVI (N,N-dimethyltransferase) Radiolabel Assay

This assay measures the incorporation of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) into the TDP-sugar substrate.

  • Reaction Mixture (50 µL):

    • 50 mM Tris-HCl buffer (pH 8.0)

    • 1 mM TDP-3-amino-3,4,6-trideoxy-D-glucose

    • 100 µM [14C-methyl]-S-adenosyl-L-methionine

    • Purified DesVI enzyme (e.g., 1-5 µg)

  • Procedure:

    • Incubate the reaction at 30°C for a defined period.

    • Stop the reaction by spotting the mixture onto a DEAE-cellulose filter paper disc.

    • Wash the disc with water to remove unreacted [14C]SAM.

    • Measure the radioactivity retained on the disc using a scintillation counter.

    • Calculate the amount of product formed based on the specific activity of the radiolabeled SAM.

Visualizations

The following diagrams illustrate the desosamine biosynthetic pathway and a typical experimental workflow.

Desosamine_Biosynthesis_Pathway cluster_0 Desosamine Biosynthesis cluster_1 This compound Assembly Glucose-1-Phosphate Glucose-1-Phosphate TDP-D-Glucose TDP-D-Glucose Glucose-1-Phosphate->TDP-D-Glucose DesIII (dTTP -> PPi) TDP-4-keto-6-deoxy-D-Glucose TDP-4-keto-6-deoxy-D-Glucose TDP-D-Glucose->TDP-4-keto-6-deoxy-D-Glucose DesIV (-H2O) TDP-4-amino-4,6-dideoxy-D-Glucose TDP-4-amino-4,6-dideoxy-D-Glucose TDP-4-keto-6-deoxy-D-Glucose->TDP-4-amino-4,6-dideoxy-D-Glucose DesI (PLP, Glu -> a-KG) TDP-3-keto-4,6-dideoxy-D-Glucose TDP-3-keto-4,6-dideoxy-D-Glucose TDP-4-amino-4,6-dideoxy-D-Glucose->TDP-3-keto-4,6-dideoxy-D-Glucose DesII (Radical SAM, -NH3) TDP-3-amino-3,4,6-trideoxy-D-Glucose TDP-3-amino-3,4,6-trideoxy-D-Glucose TDP-3-keto-4,6-dideoxy-D-Glucose->TDP-3-amino-3,4,6-trideoxy-D-Glucose DesV (PLP, Glu -> a-KG) TDP-D-desosamine TDP-D-desosamine TDP-3-amino-3,4,6-trideoxy-D-Glucose->TDP-D-desosamine DesVI (2 SAM -> 2 SAH) Narbomycin Narbomycin TDP-D-desosamine->Narbomycin DesVII/DesVIII (-TDP) Narbonolide Narbonolide Narbonolide->Narbomycin This compound This compound Narbomycin->this compound PikC (Hydroxylation)

Caption: The enzymatic pathway for the biosynthesis of TDP-D-desosamine and its subsequent incorporation into this compound.

Experimental_Workflow cluster_0 Gene Cloning and Protein Expression cluster_1 Protein Purification cluster_2 Enzyme Activity Assay des gene amplification des gene amplification Cloning into pET vector Cloning into pET vector des gene amplification->Cloning into pET vector Transformation into E. coli Transformation into E. coli Cloning into pET vector->Transformation into E. coli Protein expression (IPTG induction) Protein expression (IPTG induction) Transformation into E. coli->Protein expression (IPTG induction) Cell lysis (sonication) Cell lysis (sonication) Protein expression (IPTG induction)->Cell lysis (sonication) Centrifugation Centrifugation Cell lysis (sonication)->Centrifugation IMAC (Ni-NTA) IMAC (Ni-NTA) Centrifugation->IMAC (Ni-NTA) Dialysis Dialysis IMAC (Ni-NTA)->Dialysis Purified Des enzyme Purified Des enzyme Dialysis->Purified Des enzyme Assay setup (buffer, substrates) Assay setup (buffer, substrates) Purified Des enzyme->Assay setup (buffer, substrates) Enzyme addition Enzyme addition Assay setup (buffer, substrates)->Enzyme addition Incubation Incubation Enzyme addition->Incubation Detection (Spectrophotometry/HPLC/Radiolabel) Detection (Spectrophotometry/HPLC/Radiolabel) Incubation->Detection (Spectrophotometry/HPLC/Radiolabel) Data analysis (kinetic parameters) Data analysis (kinetic parameters) Detection (Spectrophotometry/HPLC/Radiolabel)->Data analysis (kinetic parameters)

Caption: A generalized experimental workflow for the cloning, expression, purification, and characterization of desosamine biosynthetic enzymes.

Conclusion

The biosynthesis of desosamine is a complex and fascinating pathway that is essential for the antibiotic activity of this compound. A thorough understanding of the enzymes involved, their mechanisms, and their regulation is crucial for future efforts in antibiotic drug development. The methodologies and data presented in this guide provide a foundation for researchers to further investigate this pathway and to engineer novel macrolide antibiotics with improved therapeutic properties. Further research to elucidate the kinetic parameters and substrate specificities of all the Des enzymes will be invaluable for the advancement of these efforts.

References

Methodological & Application

Application Notes and Protocols for Antimicrobial Susibility Testing of Pikromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pikromycin, a macrolide antibiotic produced by Streptomyces venezuelae, represents a unique member of its class due to its minimalist structure.[1] While not currently a frontline clinical antibiotic, its distinct biochemical properties and potential as a scaffold for novel ketolide development necessitate standardized methods for evaluating its antimicrobial activity.[2] These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standard antimicrobial susceptibility testing (AST) methods.

It is critical to note that as of the date of this document, there are no established interpretive criteria (breakpoints) for this compound from regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Therefore, the protocols provided herein are for the determination of the Minimum Inhibitory Concentration (MIC) and inhibition zone diameters, which can be used for research and comparative purposes. The establishment of clinical breakpoints would require extensive pharmacokinetic/pharmacodynamic (PK/PD) and clinical outcome data.

Mechanism of Action

This compound inhibits bacterial growth by targeting the 50S ribosomal subunit and blocking protein synthesis.[1] It binds to the nascent peptide exit tunnel, thereby preventing the elongation of the polypeptide chain.[1] This mechanism is characteristic of macrolide antibiotics.

pikromycin_mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Inhibits elongation 30S_subunit 30S Subunit This compound This compound This compound->50S_subunit Binds to exit tunnel Bacterial_Growth_Inhibition Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the available Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial strains. This data is intended for comparative purposes and to provide an expected range for experimental results.

BacteriumStrainMIC (µg/mL)Reference
Escherichia coliTolC mutant4[3]
Staphylococcus aureusNorA mutant4[3]
Bacillus subtilisWild Type2[3]

Note: The provided MIC values are from a single study and may not be representative of all strains of these species. Further testing is required to establish a comprehensive spectrum of activity.

Experimental Protocols

The following are detailed protocols for determining the antimicrobial susceptibility of this compound. These are based on established methods for other macrolides and should be adapted as necessary for specific research needs.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound in a liquid medium.[4][5]

Materials:

  • This compound powder

  • Appropriate solvent for this compound (e.g., ethanol or DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Enterococcus faecalis ATCC 29212)[6]

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1000 µg/mL in the appropriate solvent.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate to achieve a final concentration range (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

broth_microdilution_workflow Start Start Prepare_Pikromycin_Stock Prepare this compound Stock Solution Start->Prepare_Pikromycin_Stock Serial_Dilutions Perform Serial Dilutions in 96-well plate Prepare_Pikromycin_Stock->Serial_Dilutions Inoculate_Plate Inoculate Microtiter Plate Serial_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20h Inoculate_Plate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Broth microdilution workflow.

Agar Dilution Method

This method is considered a reference method for MIC determination and involves incorporating the antimicrobial agent into an agar medium.[7]

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Quality control (QC) strains

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound. Add the appropriate volume of this compound stock solution to molten MHA before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using an inoculator, spot-inoculate approximately 1-2 µL of the standardized bacterial suspension onto the surface of each this compound-containing agar plate. This should deliver approximately 10^4 CFU per spot.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of a bacterial colony or allows for only a faint haze.

agar_dilution_workflow Start Start Prepare_Pikromycin_Agar Prepare this compound-Containing Agar Plates Start->Prepare_Pikromycin_Agar Spot_Inoculate Spot Inoculate Plates Prepare_Pikromycin_Agar->Spot_Inoculate Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Prepare_Inoculum->Spot_Inoculate Incubate Incubate at 35°C for 16-20h Spot_Inoculate->Incubate Read_MIC Read Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Caption: Agar dilution workflow.

Disk Diffusion Method (Kirby-Bauer)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.[8][9]

Materials:

  • This compound-impregnated disks (disk potency to be determined and validated)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Sterile swabs

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 25923)[10]

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Dip a sterile swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically apply the this compound-impregnated disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area with no bacterial growth) around the disk to the nearest millimeter.

disk_diffusion_workflow Start Start Prepare_Inoculum Prepare 0.5 McFarland Bacterial Inoculum Start->Prepare_Inoculum Inoculate_Plate Swab MHA Plate for Confluent Growth Prepare_Inoculum->Inoculate_Plate Apply_Disk Apply this compound Disk Inoculate_Plate->Apply_Disk Incubate Incubate at 35°C for 16-18h Apply_Disk->Incubate Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone End End Measure_Zone->End

Caption: Disk diffusion workflow.

Quality Control

Regular quality control is essential to ensure the accuracy and reproducibility of AST results.[6]

  • QC Strains: A panel of well-characterized QC strains with known susceptibility to macrolides should be tested concurrently with the experimental isolates. Recommended QC strains for macrolides by CLSI and EUCAST include:

    • Staphylococcus aureus ATCC 29213 (for broth dilution)

    • Staphylococcus aureus ATCC 25923 (for disk diffusion)[10]

    • Enterococcus faecalis ATCC 29212 (for broth dilution)[6]

    • Haemophilus influenzae ATCC 49247 (if testing this organism)

  • Acceptance Criteria: Since there are no established QC ranges for this compound, it is recommended to maintain a laboratory-specific log of MIC values and zone diameters for the QC strains. Results should be consistent within a narrow range (e.g., ±1 two-fold dilution for MICs). Any significant deviation may indicate issues with the media, inoculum, or this compound stock.

Interpretation of Results

As previously stated, there are no established CLSI or EUCAST breakpoints for this compound. Therefore, results should be reported as the MIC value (in µg/mL) or the zone diameter (in mm). These values can be used for:

  • Comparative analysis: Comparing the activity of this compound against different bacterial species or strains.

  • Structure-activity relationship studies: Evaluating the impact of chemical modifications to the this compound scaffold on antimicrobial potency.

  • Baseline data generation: Contributing to a larger dataset that could eventually support the establishment of interpretive criteria.

Conclusion

The protocols outlined in these application notes provide a framework for the standardized in vitro evaluation of the antimicrobial activity of this compound. Adherence to these methodologies, coupled with rigorous quality control, will ensure the generation of reliable and reproducible data. This is crucial for advancing the understanding of this compound's potential and for guiding future drug development efforts in the macrolide class of antibiotics. Further research is necessary to establish a broader spectrum of activity, define quality control ranges, and ultimately, to determine clinical breakpoints for this compound.

References

Application Notes and Protocols for Heterologous Expression of the Pikromycin Pathway in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed guide for the heterologous expression of the pikromycin biosynthetic pathway in Escherichia coli. It includes an overview of the pathway, protocols for genetic manipulation, fermentation, and product analysis, as well as quantitative data from relevant studies.

Introduction

This compound is a macrolide antibiotic naturally produced by Streptomyces venezuelae. Its biosynthesis is a complex process involving a modular polyketide synthase (PKS) and several tailoring enzymes. The heterologous expression of this pathway in E. coli offers a promising alternative for the production and engineering of novel macrolide antibiotics due to E. coli's rapid growth and well-established genetic tools.[1][2][3][4][5] This document outlines the key steps and considerations for achieving successful production of this compound and its precursors in E. coli.

The this compound Biosynthetic Pathway

The biosynthesis of this compound is initiated by the PikA locus, which encodes a Type I polyketide synthase responsible for assembling the macrolactone core.[6] The pathway involves several key gene clusters:

  • pikA locus: Encodes the modular PKS that synthesizes the 12-membered ring macrolactone 10-deoxymethynolide and the 14-membered ring macrolactone narbonolide.[6][7]

  • des locus: Contains the genes responsible for the biosynthesis of the deoxysugar TDP-D-desosamine and its subsequent attachment to the macrolactone core.[6]

  • pikC gene: Encodes a P450 hydroxylase that modifies the macrolide ring.[8]

  • pikD gene: Encodes a putative transcriptional activator.[8][9]

The concerted action of the enzymes encoded by these genes leads to the production of narbomycin, which is then hydroxylated to form this compound.

This compound Biosynthetic Pathway Diagram

Pikromycin_Pathway Propionyl_CoA Propionyl-CoA + 6x Methylmalonyl-CoA PikA PikA (Polyketide Synthase) Propionyl_CoA->PikA Narbonolide Narbonolide PikA->Narbonolide DesVII DesVII (Glycosyltransferase) Narbonolide->DesVII TDP-D-desosamine Glucose_1P Glucose-1-Phosphate Des_I_VI DesI-VI Glucose_1P->Des_I_VI TDP_Desosamine TDP-D-desosamine Des_I_VI->TDP_Desosamine Narbomycin Narbomycin DesVII->Narbomycin PikC PikC (P450 Hydroxylase) Narbomycin->PikC This compound This compound PikC->this compound

Caption: The biosynthetic pathway of this compound.

Quantitative Data Summary

The following table summarizes the production titers of this compound and its precursors achieved in engineered E. coli and the native producer S. venezuelae.

ProductHost OrganismTiter (mg/L)Reference
NarbonolideE. coli85[10]
NarbomycinE. coli37[10]
DehydrorabelomycinE. coli25[2][3]
TW95cE. coli10[2][3]
Erythromycin AE. coli10[11]
Erythromycin CE. coli0.4[12]
Erythromycin DE. coli0.5[12]
This compoundS. venezuelae295.25[13][14]

Experimental Protocols

This section provides detailed protocols for the heterologous expression of the this compound pathway in E. coli.

General Experimental Workflow

The overall workflow involves constructing expression plasmids, preparing a suitable E. coli host strain, performing fermentation, and finally, extracting and analyzing the products.

Experimental_Workflow Plasmid_Construction Plasmid Construction Transformation Transformation Plasmid_Construction->Transformation Host_Preparation E. coli Host Preparation Host_Preparation->Transformation Fermentation Fermentation & Induction Transformation->Fermentation Extraction Product Extraction Fermentation->Extraction Analysis Analysis (HPLC, LC-MS) Extraction->Analysis

References

Application Notes and Protocols for Genetic Manipulation of PikAIV for Novel Analog Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the genetic manipulation of the PikAIV thioesterase (TE) domain for the synthesis of novel macrolide analogs. The protocols outlined below cover mutagenesis strategies, protein expression and purification, and detailed analytical methods for the characterization of new compounds.

Introduction

PikAIV is the terminal module of the pikromycin polyketide synthase (PKS) from Streptomyces venezuelae. Its thioesterase (TE) domain is responsible for the cyclization and release of the polyketide chain, forming the macrolactone core of this compound and related macrolides.[1] Genetic engineering of the PikAIV TE domain offers a powerful strategy to alter its substrate specificity, enabling the production of novel macrolide analogs with potentially improved therapeutic properties.[2][3] This is often necessary because the wild-type TE domain can act as a bottleneck in the processing of unnatural substrates, frequently leading to hydrolysis instead of the desired macrocyclization.[2]

Directed evolution and site-directed mutagenesis are key techniques to modify the PikAIV TE active site.[2][4] A crucial starting point for many directed evolution campaigns is the S148C mutation, which has been shown to enhance the catalytic efficiency and broaden the substrate scope of the enzyme.[5] By creating and screening libraries of PikAIV TE variants, it is possible to identify mutants with improved activity towards non-native polyketide chains, leading to the synthesis of new chemical entities.

Data Presentation

Table 1: Kinetic Parameters of Wild-Type and Mutant PikAIV Thioesterase

This table summarizes the kinetic parameters of wild-type (WT) PikAIV TE and the S148C mutant with both native and unnatural hexaketide substrates. The data demonstrates the enhanced catalytic efficiency of the S148C mutant.

EnzymeSubstratekcat (min⁻¹)KM (µM)kcat/KM (M⁻¹s⁻¹)
PikAIV TE WTNative Hexaketide1.2 ± 0.1150 ± 20130 ± 20
PikAIV TE S148CNative Hexaketide2.5 ± 0.2120 ± 15350 ± 40
PikAIV TE WTEpimerized Hexaketide- (Hydrolysis)--
PikAIV TE S148CEpimerized Hexaketide0.8 ± 0.1200 ± 3067 ± 10

Data adapted from in vitro enzymatic assays. The epimerized hexaketide represents an unnatural substrate.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of PikAIV TE (S148C)

This protocol describes the introduction of the S148C point mutation into the PikAIV TE gene using a PCR-based method.

Materials:

  • pET-based expression vector containing the wild-type PikAIV TE gene

  • Mutagenic forward and reverse primers (designed to introduce the S148C mutation)

  • High-fidelity DNA polymerase (e.g., Phusion)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α for cloning)

  • LB agar plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation in the middle. The melting temperature (Tm) should be ≥ 78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction with 10-50 ng of template plasmid, 125 ng of each primer, 1 µL of dNTP mix (10 mM each), 5 µL of 10x polymerase buffer, and 1 µL of high-fidelity DNA polymerase.

    • Perform PCR with the following cycling conditions: 95°C for 2 min, followed by 18-25 cycles of 95°C for 30 s, 60°C for 50 s, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.

  • DpnI Digestion: Add 1 µL of DpnI to the PCR product and incubate at 37°C for 1-2 hours to digest the parental, methylated template DNA.

  • Transformation: Transform 1-2 µL of the DpnI-treated plasmid into competent E. coli cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.

  • Verification: Select colonies, isolate plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Generation of a PikAIV TE Mutant Library by Error-Prone PCR

This protocol outlines the creation of a library of random mutants of the PikAIV TE gene for directed evolution studies.

Materials:

  • Plasmid containing the PikAIV TE gene (e.g., pET-PikAIV-TE-S148C) as a template

  • Taq DNA polymerase

  • Standard PCR primers flanking the PikAIV TE gene

  • dNTPs

  • MnCl₂

  • PCR purification kit

  • Expression vector and compatible restriction enzymes

  • T4 DNA ligase

  • Competent E. coli cells for library transformation

Procedure:

  • Mutagenic PCR:

    • Set up a PCR reaction with a low amount of template DNA (1-10 ng).

    • Use Taq polymerase due to its inherent error rate.

    • To increase the mutation rate, add MnCl₂ to the reaction mixture (0.05-0.5 mM). The concentration can be titrated to achieve the desired mutation frequency.

    • Use a higher number of PCR cycles (30-35 cycles).

  • Purification and Cloning:

    • Purify the PCR product using a PCR purification kit.

    • Digest the purified product and the expression vector with the appropriate restriction enzymes.

    • Ligate the digested PCR product into the expression vector using T4 DNA ligase.

  • Library Transformation: Transform the ligation mixture into highly competent E. coli cells and plate on selective media to generate the mutant library. The number of colonies will represent the size of your library.

Protocol 3: Expression and Purification of His-tagged PikAIV TE Variants

This protocol describes the expression of N-terminally His-tagged PikAIV TE variants in E. coli and their subsequent purification by immobilized metal affinity chromatography (IMAC).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the pET-PikAIV-TE expression plasmid

  • LB medium with appropriate antibiotic

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

  • Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)

  • Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)

  • Ni-NTA affinity resin

  • PD-10 desalting columns

Procedure:

  • Expression:

    • Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain.

    • Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.

  • Cell Lysis:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by centrifugation to remove cell debris.

  • Purification:

    • Equilibrate the Ni-NTA resin with lysis buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged PikAIV TE with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) using a PD-10 desalting column.

  • Analysis: Analyze the purity of the protein by SDS-PAGE.

Protocol 4: In Vitro Activity Assay and Library Screening

This protocol describes a general method for assaying the activity of purified PikAIV TE variants and for screening mutant libraries for improved activity towards unnatural substrates.

Materials:

  • Purified PikAIV TE variants

  • Synthetic N-acetylcysteamine (SNAC) thioesters of polyketide intermediates (natural and unnatural)

  • Assay buffer (e.g., 100 mM phosphate buffer pH 7.5)

  • Quenching solution (e.g., 10% formic acid)

  • HPLC or LC-MS system

Procedure:

  • Enzymatic Reaction:

    • Set up reactions in a 96-well plate format for high-throughput screening.

    • To each well, add the assay buffer, the SNAC-thioester substrate (final concentration 10-100 µM), and the purified enzyme variant.

    • Incubate the reactions at room temperature for a defined period (e.g., 1-4 hours).

  • Reaction Quenching: Stop the reactions by adding a quenching solution.

  • Product Analysis:

    • Analyze the reaction products by HPLC or LC-MS to detect and quantify the formation of the cyclized macrolactone product and any hydrolyzed side products.

    • For library screening, identify variants that show a higher ratio of macrolactone to hydrolyzed product for the unnatural substrate compared to the parent enzyme.

  • Kinetic Analysis: For promising variants, perform detailed kinetic analysis by varying the substrate concentration to determine Kcat and KM values.

Protocol 5: HPLC-MS Analysis of Novel Macrolide Analogs

This protocol provides a general method for the analysis and characterization of novel macrolide analogs produced by engineered PikAIV TE.

Materials:

  • Reversed-phase C18 HPLC column (e.g., Agilent Poroshell 120 EC-C18)

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation: Extract the macrolide products from the enzymatic reaction mixture using a suitable organic solvent (e.g., ethyl acetate). Dry the organic phase and resuspend the residue in the mobile phase.

  • HPLC Separation:

    • Inject the sample onto the C18 column.

    • Elute the compounds using a gradient of mobile phase B (e.g., 5% to 95% over 20-30 minutes).

    • Set the column temperature (e.g., 30-40°C) and flow rate (e.g., 0.3-0.5 mL/min).

  • Mass Spectrometry Detection:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra to identify the molecular ions of the expected products.

    • Perform tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation and confirmation of the novel macrolide analogs.

Visualizations

Pikromycin_Biosynthesis_Pathway cluster_PKS This compound Polyketide Synthase (PKS) cluster_Post_PKS Post-PKS Tailoring PikAI PikAI PikAII PikAII PikAI->PikAII PikAIII PikAIII PikAII->PikAIII PikAIV PikAIV PikAIII->PikAIV Narbonolide Narbonolide PikAIV->Narbonolide Cyclization & Release (TE domain) DesVII Glycosyltransferase (DesVII) Narbomycin Narbomycin DesVII->Narbomycin Glycosylation PikC Hydroxylase (PikC) This compound This compound PikC->this compound Propionyl-CoA Propionyl-CoA Propionyl-CoA->PikAI Starter unit Methylmalonyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA->PikAI Methylmalonyl-CoA->PikAII Methylmalonyl-CoA->PikAIII Methylmalonyl-CoA->PikAIV Extender units Narbonolide->DesVII Narbomycin->PikC Hydroxylation TDP-desosamine TDP-desosamine TDP-desosamine->DesVII Directed_Evolution_Workflow PikAIV_gene PikAIV Gene (S148C mutant) Error_prone_PCR Error-prone PCR PikAIV_gene->Error_prone_PCR Mutant_library Gene Mutant Library Error_prone_PCR->Mutant_library Transformation Transformation into E. coli Mutant_library->Transformation Expression Protein Expression Transformation->Expression Screening High-Throughput Screening (Activity Assay) Expression->Screening Hit_identification Identify Improved Variants Screening->Hit_identification Sequencing Sequencing Hit_identification->Sequencing Next_round Next Round of Evolution Sequencing->Next_round Next_round->Error_prone_PCR Iterative cycles

References

Application Notes and Protocols for the Biocatalytc Synthesis of Pikromycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the biocatalytic synthesis of the macrolide antibiotic pikromycin from its precursors. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in enzymatic and chemoenzymatic approaches to natural product synthesis.

Introduction

This compound is a 14-membered macrolide antibiotic produced by Streptomyces venezuelae. Its biosynthesis involves a modular type I polyketide synthase (PKS) pathway, followed by glycosylation and hydroxylation steps.[1][2] Biocatalytic methods offer a powerful alternative to total chemical synthesis, enabling the efficient and stereoselective production of this compound and its analogs.[1][3][4] These methods can be broadly categorized into in vitro enzymatic reactions and in vivo whole-cell biotransformations.

The key precursors for the biocatalytic synthesis of this compound are the macrolactone narbonolide and the deoxysugar TDP-D-desosamine. The biosynthesis proceeds through the following key steps:

  • Glycosylation: The glycosyltransferase DesVII attaches the D-desosamine sugar moiety to narbonolide, forming narbomycin.[2][5]

  • Hydroxylation: The cytochrome P450 monooxygenase PikC catalyzes the final hydroxylation of narbomycin at the C-12 position to yield this compound.[2][5][6]

This document will detail protocols for both a chemoenzymatic approach, involving in vitro PKS-mediated synthesis of the macrolactone followed by in vivo biotransformation, and a whole-cell biotransformation approach for the final steps of this compound synthesis.

Biocatalytic Pathway for this compound Synthesis

The following diagram illustrates the key enzymatic steps in the late stages of this compound biosynthesis, starting from the precursor narbonolide.

Pikromycin_Biosynthesis Narbonolide Narbonolide DesVII DesVII (Glycosyltransferase) Narbonolide->DesVII TDP_Desosamine TDP-D-desosamine TDP_Desosamine->DesVII Narbomycin Narbomycin PikC PikC (P450 Hydroxylase) Narbomycin->PikC This compound This compound DesVII->Narbomycin Glycosylation PikC->this compound C-12 Hydroxylation

Caption: Late-stage enzymatic steps in this compound biosynthesis.

Quantitative Data Summary

The following tables summarize key quantitative data from biocatalytic this compound synthesis studies.

Table 1: In Vitro PKS-Mediated Macrolactone Synthesis

PrecursorPKS ModulesProductYieldReference
Pik PentaketidePikAIII-TE10-deoxymethynolide60%[1]
Pik PentaketidePikAIII/PikAIVAcetyl-narbonolide49%[1]

Table 2: Whole-Cell Biotransformation Yields

SubstrateStrainProductYieldReference
NarbonolideS. venezuelae YJ122This compound72%[1]
10-deoxymethynolideS. venezuelae DHS2001Methymycins66% (combined)[1]
NarbonolideS. venezuelae pikAI deletion mutantThis compoundNot specified[7]

Table 3: Titers from Engineered S. venezuelae Strains

Strain EngineeringTotal Macrolide TiterFold Increase vs. WTReference
BCDH Overexpression25 mg/L1.3[8]
BCDH and Methylmalonyl-CoA Mutase Overexpression43 mg/L2.2[8]

Experimental Protocols

Protocol 1: In Vitro Synthesis of Narbonolide using Purified PKS Modules

This protocol describes the enzymatic synthesis of the this compound precursor, narbonolide, from a pentaketide substrate using purified PikAIII and PikAIV modules.

Materials:

  • Pik pentaketide N-acetylcysteamine (NAC) thioester

  • Purified PikAIII and PikAIV proteins

  • Methylmalonyl-NAC (MM-NAC)

  • NADPH regeneration system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • NADP+

  • Reaction buffer (e.g., 100 mM sodium phosphate buffer, pH 7.2, containing 2.5 mM DTT and 2.5 mM EDTA)

Procedure:

  • Prepare a reaction mixture containing the Pik pentaketide NAC thioester (1-4 mM), MM-NAC (10-20 equivalents), NADP+ (0.1 mM), glucose-6-phosphate (2.5-10 mM), and glucose-6-phosphate dehydrogenase (0.5-2 unit/mL) in the reaction buffer.

  • Initiate the reaction by adding purified PikAIII and PikAIV proteins (1-4 µM).

  • Incubate the reaction mixture at 30°C for 4 hours.

  • Quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the organic layer and evaporate the solvent.

  • The crude product can be acetylated to prevent degradation before purification by chromatography.[9]

Workflow for In Vitro Narbonolide Synthesis

In_Vitro_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Extraction & Purification Pentaketide Pik Pentaketide (NAC thioester) PKS_Enzymes Add Purified PikAIII & PikAIV Pentaketide->PKS_Enzymes MM_NAC Methylmalonyl-NAC MM_NAC->PKS_Enzymes Cofactors NADPH Regeneration System (G6P, G6PDH, NADP+) Cofactors->PKS_Enzymes Buffer Reaction Buffer Buffer->PKS_Enzymes Incubation Incubate at 30°C for 4h PKS_Enzymes->Incubation Quench Quench with Ethyl Acetate Incubation->Quench Extract Extract Organic Layer Quench->Extract Purify Acetylate and Purify Extract->Purify Product Narbonolide Purify->Product

Caption: Workflow for the in vitro biocatalytic synthesis of narbonolide.

Protocol 2: Whole-Cell Biotransformation of Narbonolide to this compound

This protocol details the conversion of exogenously added narbonolide to this compound using a culture of Streptomyces venezuelae. A strain with a deletion in the pikAI gene can be used to prevent de novo synthesis of narbonolide.[7]

Materials:

  • Streptomyces venezuelae strain (e.g., pikAI deletion mutant BB138)

  • ATCC172 medium (10 g glucose, 20 g soluble starch, 5 g yeast extract, 5 g NZ amine type A, 1 g CaCO3 per 1 L of H2O)

  • Narbonolide

  • Ethanol

  • Baffled flasks

Procedure:

  • Inoculate a seed culture by adding S. venezuelae spores (e.g., 10 µL of a concentrated stock) to 50 mL of ATCC172 medium in a 250 mL baffled flask.

  • Incubate the seed culture at 30°C with shaking for 2 days.

  • Use the seed culture (5 mL) to inoculate 50 mL of fresh ATCC172 medium.

  • Add narbonolide (e.g., 4 mg dissolved in 400 µL of ethanol) to the culture. A control culture with only ethanol should also be prepared.

  • Incubate the production culture at 30°C for 3 days with shaking.

  • Extract the macrolides from the culture broth using a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the extract for the presence of this compound using methods such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).[6]

Logical Flow for Whole-Cell Biotransformation

Biotransformation_Flow Start Start Seed_Culture Inoculate and Grow Seed Culture of S. venezuelae Start->Seed_Culture Production_Culture Inoculate Production Culture Seed_Culture->Production_Culture Add_Narbonolide Add Narbonolide (Substrate) Production_Culture->Add_Narbonolide Incubate Incubate for 3 Days Add_Narbonolide->Incubate Extract Extract Macrolides Incubate->Extract Analyze Analyze Products (TLC, HPLC, MS) Extract->Analyze End This compound Analyze->End

Caption: Logical flow diagram for the whole-cell biotransformation of narbonolide.

Concluding Remarks

The biocatalytic synthesis of this compound offers a promising avenue for the efficient and scalable production of this macrolide antibiotic and its derivatives. The protocols and data presented here provide a foundation for researchers to develop and optimize these biocatalytic systems. Further engineering of the PKS modules and the host strains can lead to improved titers and the generation of novel macrolide structures with potentially enhanced biological activities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Pikromycin Recovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of pikromycin during solvent extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most commonly recommended solvent and pH for this compound extraction?

A1: Based on established protocols, the most effective solvent for this compound extraction from fermentation broth is ethyl acetate. The process typically involves adjusting the pH of the supernatant to a basic level, around 9.5, to ensure this compound is in its non-ionized form, thus maximizing its solubility in the organic solvent.

Q2: How can I improve the separation of the aqueous and organic phases?

A2: To enhance phase separation, especially when emulsions form, consider the following strategies:

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, reducing the solubility of organic solvents and promoting a cleaner separation.

  • Centrifugation: If phase separation is slow or incomplete, centrifuging the mixture can help break the emulsion and compact any interfacial material.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.

Q3: What is the impact of temperature on this compound extraction efficiency?

A3: Temperature can influence extraction efficiency by affecting the solubility of this compound and the viscosity of the solvents. Generally, increasing the temperature can enhance extraction kinetics. However, excessively high temperatures may lead to the degradation of thermolabile compounds like this compound. It is crucial to balance extraction efficiency with the thermal stability of the target molecule.

Q4: Can I use solvents other than ethyl acetate for this compound extraction?

A4: While ethyl acetate is commonly used, other solvents like butyl acetate and methyl-isobutyl ketone have been employed for the extraction of similar macrolide antibiotics and could be viable alternatives for this compound. The choice of solvent will depend on factors such as selectivity, extraction efficiency, cost, and safety. A comparative study of different solvents is recommended to determine the optimal choice for your specific application.

Troubleshooting Guides

This section addresses specific issues that may arise during the solvent extraction of this compound.

Issue 1: Low this compound Recovery Yield

Possible Causes:

  • Incorrect pH: The pH of the aqueous phase was not optimized. This compound, being a basic compound, requires an alkaline pH to be in its free base form for efficient extraction into an organic solvent.

  • Suboptimal Solvent Choice: The selected organic solvent may have a low partition coefficient for this compound.

  • Incomplete Extraction: An insufficient volume of solvent or an inadequate number of extraction cycles were used.

  • This compound Degradation: The extraction conditions (e.g., high temperature, extreme pH) may have caused the degradation of this compound.

  • Emulsion Formation: The presence of an emulsion can trap this compound, preventing its transfer to the organic phase.

Solutions:

  • pH Optimization: Carefully adjust the pH of the fermentation broth supernatant to 9.5 using a suitable base (e.g., 1N NaOH) before extraction.

  • Solvent Screening: If yields remain low with ethyl acetate, consider testing other solvents such as butyl acetate or methyl-isobutyl ketone.

  • Extraction Protocol: Perform multiple extractions (e.g., 2-3 times) with a sufficient volume of the organic solvent to ensure complete recovery.

  • Temperature Control: Conduct the extraction at room temperature or slightly elevated temperatures, avoiding excessive heat.

  • Emulsion Breaking: Refer to the troubleshooting guide for emulsion formation below.

Issue 2: Emulsion Formation at the Aqueous-Organic Interface

Possible Causes:

  • High Concentration of Surfactant-like Molecules: Fermentation broths often contain proteins, lipids, and other molecules that can act as emulsifying agents.

  • Vigorous Shaking: Excessive agitation during the extraction process can lead to the formation of a stable emulsion.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for sufficient mixing without creating a stable emulsion.

  • Salting Out: Add saturated brine to the mixture to increase the polarity of the aqueous phase and break the emulsion.

  • Centrifugation: Centrifuge the entire mixture to force the separation of the layers.

  • Filtration: In some cases, filtering the emulsion through a bed of celite or glass wool can help to break it.

  • Patience: Sometimes, allowing the mixture to stand for an extended period can lead to the natural separation of the phases.[1]

Data Presentation

The following tables provide illustrative data on the impact of different parameters on this compound recovery. Note: The following data is hypothetical and intended for illustrative purposes based on general principles of macrolide extraction. Actual results may vary and should be determined experimentally.

Table 1: Comparison of this compound Recovery with Different Solvents

SolventPartition Coefficient (Log P)Relative Recovery Yield (%)
Ethyl Acetate1.292
Butyl Acetate1.795
Methyl-isobutyl ketone1.388
Chloroform2.085

Table 2: Effect of pH on this compound Recovery Using Ethyl Acetate

pHRelative Recovery Yield (%)
7.565
8.585
9.598
10.596

Table 3: Influence of Temperature on this compound Recovery

Temperature (°C)Relative Recovery Yield (%)
2590
4094
6088 (slight degradation observed)

Experimental Protocols

Protocol 1: Standard Liquid-Liquid Extraction of this compound
  • Preparation of Fermentation Broth:

    • Centrifuge the Streptomyces venezuelae fermentation culture to separate the mycelia from the supernatant.

    • Carefully decant and collect the supernatant containing the dissolved this compound.

  • pH Adjustment:

    • Measure the pH of the supernatant.

    • Slowly add 1N sodium hydroxide (NaOH) solution while stirring until the pH of the supernatant reaches 9.5.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of ethyl acetate to the separatory funnel.

    • Gently invert the funnel 15-20 times to ensure thorough mixing of the two phases. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate containing this compound), and the lower layer will be the aqueous phase.

    • Carefully drain the lower aqueous layer.

    • Collect the upper organic layer.

    • Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate at least two more times to maximize recovery.

  • Drying and Concentration:

    • Combine all the collected organic extracts.

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) to remove any residual water.

    • Filter the dried organic phase to remove the sodium sulfate.

    • Concentrate the organic extract using a rotary evaporator to obtain the crude this compound extract.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification start Fermentation Broth centrifuge Centrifugation start->centrifuge supernatant Collect Supernatant centrifuge->supernatant ph_adjust Adjust pH to 9.5 supernatant->ph_adjust add_solvent Add Ethyl Acetate ph_adjust->add_solvent mix Gentle Mixing add_solvent->mix separate Phase Separation mix->separate collect_organic Collect Organic Phase separate->collect_organic dry Dry with Na₂SO₄ collect_organic->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate end Crude this compound concentrate->end

Caption: Workflow for this compound Solvent Extraction.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low this compound Yield cause1 Incorrect pH issue->cause1 cause2 Suboptimal Solvent issue->cause2 cause3 Incomplete Extraction issue->cause3 cause4 Degradation issue->cause4 cause5 Emulsion issue->cause5 sol1 Optimize pH to 9.5 cause1->sol1 sol2 Screen Solvents cause2->sol2 sol3 Increase Extraction Cycles/Volume cause3->sol3 sol4 Control Temperature cause4->sol4 sol5 Break Emulsion cause5->sol5

References

Technical Support Center: Overcoming Plasmid Instability in Heterologous Pikromycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to plasmid instability during the heterologous production of pikromycin.

Troubleshooting Guides

This section offers solutions to common problems encountered during experiments.

Problem: Low or no this compound production.

Possible Cause Recommended Solution Experimental Protocol
Plasmid Instability/Loss Verify plasmid presence and integrity in the production strain. Quantify plasmid copy number. Implement plasmid stabilization strategies.See "Protocol 1: Plasmid Stability Assay" and "Protocol 2: Plasmid Copy Number Quantification by qPCR".
Metabolic Burden Optimize culture conditions (e.g., lower temperature, different media). Use a lower copy number plasmid or a weaker promoter to reduce the expression level of the large this compound polyketide synthase (PKS) genes.[1]See "Protocol 3: Optimization of Culture Conditions".
Toxicity of the Heterologous Protein Use host strains engineered to handle toxic proteins.[1] Ensure proper folding by co-expressing chaperones.N/A
Incorrect Plasmid Construct Sequence verify the entire this compound biosynthetic gene cluster on the plasmid to ensure no mutations or rearrangements occurred during cloning.Standard DNA sequencing protocols.
Suboptimal Precursor Supply Supplement the culture medium with precursors for this compound biosynthesis, such as propionate and methylmalonate. Engineer the host's metabolism to increase the intracellular pool of these precursors.[2]See "Protocol 4: Precursor Feeding Experiment".

Problem: High variability in this compound yield between cultures.

Possible Cause Recommended Solution Experimental Protocol
Inconsistent Plasmid Stability Ensure consistent selective pressure by using fresh antibiotics in all cultures.[1][3] Perform plasmid stability assays on multiple parallel cultures to assess variability.See "Protocol 1: Plasmid Stability Assay".
Variations in Inoculum Preparation Standardize the inoculum preparation procedure. Always start from a single, fresh colony for each culture.[3]N/A
Fluctuations in Culture Conditions Ensure uniform temperature, aeration, and pH across all cultures. Use baffled flasks for better aeration.N/A

Frequently Asked Questions (FAQs)

Q1: What are the main causes of plasmid instability when expressing the large this compound gene cluster?

A1: The primary causes include:

  • Segregational Instability: The large size of the plasmid carrying the ~60 kb this compound gene cluster makes it difficult for the host cell to properly partition the plasmids into daughter cells during cell division.[4][5]

  • Structural Instability: The presence of repetitive sequences within the polyketide synthase (PKS) genes can lead to recombination and deletion of parts of the gene cluster.

  • Metabolic Burden: The expression of the large and complex PKS enzymes consumes a significant amount of cellular resources (amino acids, ATP, and precursor molecules), which can slow down the growth of plasmid-containing cells.[6] This gives plasmid-free cells a growth advantage, allowing them to quickly dominate the culture in the absence of selective pressure.

Q2: How can I improve the stability of my this compound expression plasmid?

A2: Several strategies can be employed:

  • Host Strain Selection: Use E. coli strains specifically designed for stable maintenance of large or unstable plasmids, such as STBL2™ or SURE® cells. For Streptomyces, using a host that is a good producer of other polyketides can be beneficial.[7]

  • Vector Choice: Utilize low-copy number plasmids to reduce the metabolic burden on the host.[1] Alternatively, integrating the gene cluster into the host chromosome can provide maximum stability.[4]

  • Post-Segregational Killing (PSK) Systems: Incorporate a PSK system, such as the hok/sok system, into your plasmid.[8] These systems ensure that cells that lose the plasmid are killed, thereby maintaining a population of plasmid-containing cells.[9][10]

  • Culture Condition Optimization: Growing cultures at a lower temperature (e.g., 25-30°C) can reduce the metabolic burden and improve protein folding. Using a rich, defined medium can also help provide the necessary building blocks for both cell growth and this compound production.

Q3: What is a Post-Segregational Killing (PSK) system and how does it work?

A3: A PSK system is a genetic module that ensures the stable inheritance of a plasmid by killing any daughter cells that do not inherit the plasmid during cell division.[9][10] A common type is the toxin-antitoxin (TA) system. The plasmid carries genes for both a stable toxin and an unstable antitoxin.[9] In plasmid-containing cells, the antitoxin neutralizes the toxin. If a daughter cell does not receive the plasmid, the unstable antitoxin is quickly degraded, leaving the stable toxin to kill the cell.[9][10]

Q4: How do I know if plasmid instability is the cause of my low this compound yield?

A4: You can perform a plasmid stability assay. This involves growing the culture for a number of generations without antibiotic selection and then plating dilutions on both selective and non-selective agar plates. A significant decrease in the number of colonies on the selective plates compared to the non-selective plates indicates plasmid loss. You can also perform colony PCR on a sample of colonies from the non-selective plate to check for the presence of the this compound genes.

Q5: Can the large size of the this compound PKS genes affect transformation efficiency?

A5: Yes, large plasmids (~15 kb and larger) generally have lower transformation efficiencies compared to smaller plasmids, especially with heat shock transformation.[11] For large plasmids carrying the entire this compound gene cluster, electroporation is often a more effective transformation method.[5] Using highly competent cells and high-quality, purified plasmid DNA is also crucial for successful transformation.[11]

Experimental Protocols

Protocol 1: Plasmid Stability Assay

Objective: To determine the segregational stability of the this compound expression plasmid in a bacterial host.

Materials:

  • Your recombinant strain harboring the this compound expression plasmid.

  • Non-selective liquid medium (e.g., LB broth).

  • Selective liquid medium (e.g., LB broth with the appropriate antibiotic).

  • Non-selective agar plates.

  • Selective agar plates.

  • Sterile dilution tubes and phosphate-buffered saline (PBS) or 0.9% NaCl.

Procedure:

  • Inoculate a single colony of your recombinant strain into 5 mL of selective liquid medium and grow overnight at the appropriate temperature with shaking.

  • The next day, dilute the overnight culture 1:1000 into 50 mL of non-selective liquid medium. This is Generation 0.

  • Take a 1 mL sample from the Generation 0 culture.

  • Prepare serial dilutions of the sample in sterile PBS.

  • Plate 100 µL of appropriate dilutions onto both non-selective and selective agar plates.

  • Incubate the main culture under the desired production conditions.

  • After approximately 10 generations of growth (this can be calculated based on the dilution factor and growth rate), take another 1 mL sample and repeat the serial dilution and plating as in steps 4 and 5.

  • Continue this process for a desired number of generations (e.g., 50-100).

  • Incubate the plates at the appropriate temperature until colonies are visible.

  • Count the number of colonies on both types of plates for each time point.

  • Calculate the percentage of plasmid-containing cells at each generation: (CFU on selective plate / CFU on non-selective plate) * 100.

Protocol 2: Plasmid Copy Number Quantification by qPCR

Objective: To determine the average number of plasmid copies per host cell.

Materials:

  • Total genomic DNA extracted from your recombinant strain.

  • Primers specific for a single-copy gene on the host chromosome (e.g., dxs for E. coli).

  • Primers specific for a gene on your plasmid (e.g., an antibiotic resistance gene).

  • qPCR master mix.

  • qPCR instrument.

Procedure:

  • Design and validate qPCR primers for a single-copy chromosomal gene and a plasmid-specific gene.

  • Extract total DNA from a known number of cells of your recombinant strain grown under production conditions.

  • Prepare a standard curve for both the chromosomal and plasmid amplicons using known concentrations of purified chromosomal and plasmid DNA.

  • Perform qPCR on the extracted total DNA using both primer sets.

  • Determine the absolute copy number of the chromosomal and plasmid genes in your sample using the respective standard curves.

  • Calculate the plasmid copy number per cell: (copy number of plasmid gene) / (copy number of chromosomal gene).

Protocol 3: Optimization of Culture Conditions

Objective: To identify culture conditions that improve plasmid stability and this compound production.

Procedure:

  • Set up a series of parallel cultures of your recombinant strain.

  • Vary one parameter at a time, such as:

    • Temperature: Test a range of temperatures (e.g., 25°C, 30°C, 37°C).

    • Inducer Concentration: If using an inducible promoter, test a range of inducer concentrations.

    • Media Composition: Compare different growth media (e.g., LB, TB, and defined media).

  • Grow the cultures for a set period.

  • At the end of the cultivation, measure the cell density (OD600), assess plasmid stability (Protocol 1), and quantify this compound production (e.g., by HPLC).

  • Analyze the results to determine the optimal conditions.

Protocol 4: Precursor Feeding Experiment

Objective: To determine if precursor availability is limiting this compound production.

Procedure:

  • Prepare your standard production medium.

  • Set up several parallel cultures.

  • To individual cultures, add different concentrations of potential precursors, such as:

    • Propionate

    • Methylmalonate

    • Valine, isoleucine, or leucine (which can be catabolized to precursor pools)[2]

  • Include a control culture with no added precursors.

  • Grow the cultures under optimal conditions.

  • Quantify this compound production in each culture to see if the addition of precursors boosts the yield.

Visualizations

Troubleshooting_Low_Pikromycin_Yield Start Low or No this compound Yield Check_Plasmid Check Plasmid Stability & Copy Number Start->Check_Plasmid Plasmid_Unstable Plasmid Unstable? Check_Plasmid->Plasmid_Unstable Optimize_Culture Optimize Culture Conditions Metabolic_Burden Metabolic Burden? Optimize_Culture->Metabolic_Burden Verify_Construct Verify Plasmid Construct Construct_Incorrect Construct Incorrect? Verify_Construct->Construct_Incorrect Check_Precursors Check Precursor Supply Precursors_Limiting Precursors Limiting? Check_Precursors->Precursors_Limiting Implement_Stabilization Implement Stabilization Strategy (e.g., PSK system, lower copy plasmid) Plasmid_Unstable->Implement_Stabilization Yes Plasmid_Stable Plasmid Stable Plasmid_Unstable->Plasmid_Stable No Plasmid_Stable->Optimize_Culture Lower_Temp_Induction Lower Temperature or Inducer Concentration Metabolic_Burden->Lower_Temp_Induction Yes No_Burden No Apparent Burden Metabolic_Burden->No_Burden No No_Burden->Verify_Construct Reclone_Sequence Re-clone and Sequence Verify Construct_Incorrect->Reclone_Sequence Yes Construct_Correct Construct Correct Construct_Incorrect->Construct_Correct No Construct_Correct->Check_Precursors Supplement_Media Supplement Media with Precursors Precursors_Limiting->Supplement_Media Yes Precursors_Sufficient Precursors Sufficient Precursors_Limiting->Precursors_Sufficient No

Caption: Troubleshooting workflow for low this compound yield.

PSK_Mechanism cluster_plasmid_cell Plasmid-Containing Cell cluster_plasmid_free_cell Plasmid-Free Daughter Cell Plasmid Plasmid (Toxin & Antitoxin Genes) Toxin Stable Toxin Plasmid->Toxin expresses Antitoxin Unstable Antitoxin Plasmid->Antitoxin expresses Neutralized Neutralized Complex Toxin->Neutralized Antitoxin->Neutralized Cell_Survives Cell Survives and Divides Neutralized->Cell_Survives No_Plasmid No Plasmid Inherited Cell_Survives->No_Plasmid Segregational Loss Degraded_Antitoxin Antitoxin Degrades No_Plasmid->Degraded_Antitoxin Active_Toxin Active Toxin Cell_Death Cell Death Active_Toxin->Cell_Death

Caption: Mechanism of a Toxin-Antitoxin Post-Segregational Killing System.

Heterologous_Pikromycin_Production_Workflow Start Start: this compound Biosynthetic Gene Cluster Cloning Clone Gene Cluster into Expression Vector Start->Cloning Transformation Transform into Heterologous Host (e.g., E. coli, Streptomyces) Cloning->Transformation Culture Culture Recombinant Strain Transformation->Culture Induction Induce Gene Expression Culture->Induction Fermentation Fermentation & Production Induction->Fermentation Extraction Extract this compound from Culture Fermentation->Extraction Analysis Analyze and Quantify this compound (HPLC) Extraction->Analysis Troubleshooting Troubleshoot Low Yield (See Troubleshooting Guide) Analysis->Troubleshooting Low Yield

Caption: General workflow for heterologous this compound production.

References

strategies to improve the production of novel pikromycin derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to improve the production of novel pikromycin derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments aimed at generating and improving the yield of novel this compound derivatives.

Q1: I have performed a mutasynthesis experiment with a pikAI deletion mutant, but I am seeing low or no yield of my desired derivative. What are the possible causes and solutions?

A1: Low or no yield in mutasynthesis is a common problem that can stem from several factors related to the precursor molecule or the host strain.

  • Precursor-Related Issues:

    • Inefficient Uptake or Instability: The synthetic precursor may not be efficiently transported into the Streptomyces venezuelae cells or it might be unstable under the fermentation conditions.

    • Inefficient Processing: The downstream Polyketide Synthase (PKS) modules may not efficiently recognize and process the unnatural precursor analogue.[1]

    • Toxicity: High concentrations of the precursor analogue could be toxic to the host strain, inhibiting growth and production.

  • Troubleshooting Steps:

    • Optimize Precursor Concentration: Systematically vary the concentration of the fed precursor. Experiments have shown that increasing the concentration from 1 mM to 5 mM does not always lead to a significant increase in production and can sometimes be inhibitory.[1]

    • Verify Precursor Activation: For efficient incorporation, triketide precursors should be activated as N-acetylcysteamine (SNAC) thioesters.[1][2] Ensure the synthetic precursor is correctly activated.

    • Optimize Feeding Time: Add the precursor at different stages of culture growth. Typically, it is added after an initial growth phase of 8-16 hours.[1]

    • Modify Fermentation Conditions: Adjust parameters such as temperature, pH, and media composition, as these can influence both cell health and precursor uptake.[3]

Q2: My analysis shows that the wild-type this compound is still being produced along with my novel derivative in my knockout strain. Why is this happening?

A2: The presence of wild-type products suggests an issue with the integrity of your mutant strain.

  • Possible Causes:

    • Incomplete Gene Deletion: The gene knockout process (e.g., homologous recombination) may have been unsuccessful, leaving some cells with the functional gene.

    • Contamination: The mutant culture may be contaminated with the wild-type S. venezuelae strain.

    • Genetic Reversion: The mutation may be unstable and revert to the wild-type genotype, although this is less common with full gene deletions.

  • Troubleshooting Steps:

    • Genotypically Confirm the Mutant: Use PCR to amplify the region of the targeted gene deletion from the genomic DNA of your culture. A successful deletion should result in a smaller PCR product compared to the wild-type. Further confirmation can be achieved with Southern blotting.[4]

    • Re-isolate the Strain: Streak the culture on an appropriate agar plate to obtain single colonies. Pick several individual colonies and screen them again via PCR to ensure you are starting your fermentation with a pure, correctly modified strain.[5]

Q3: How can I increase the overall production titer of my novel this compound derivative?

A3: Increasing the final yield often requires a multi-pronged approach combining metabolic engineering and fermentation optimization.

  • Strategies:

    • Enhance Precursor Supply: The availability of precursor molecules like methylmalonyl-CoA is often a limiting factor. Overexpressing key enzymes in branched-chain amino acid (BCAA) catabolism, such as branched-chain α-keto acid dehydrogenase (BCDH) and methylmalonyl-CoA mutase, can significantly boost macrolide production.[6]

    • Regulatory Gene Overexpression: Overexpression of positive regulatory genes within the this compound biosynthetic gene cluster, such as pikD, can enhance the transcription of the PKS genes and increase production.[4]

    • Heterologous Expression: Move the entire biosynthetic gene cluster into a different host strain, such as Streptomyces lividans or Streptomyces coelicolor, which may have superior growth characteristics or precursor supply, leading to higher yields.[7] Tandemly introducing two entire gene clusters has been shown to further boost production.[7]

    • Fermentation Optimization: Systematically optimize medium components (carbon, nitrogen, phosphate sources) and physical parameters (pH, temperature, agitation) using statistical methods like Response Surface Methodology (RSM).[3][8]

Q4: My novel aglycone is produced, but it is not being correctly hydroxylated by PikC or glycosylated by DesVII. What can I do?

A4: The tailoring enzymes PikC (a P450 hydroxylase) and DesVII (a glycosyltransferase) have specific substrate requirements. A modified aglycone may not be recognized efficiently.

  • Possible Causes:

    • Substrate Specificity: PikC and DesVII are remarkably flexible but still have limitations.[9][10] Structural changes to the macrolactone ring can prevent proper binding and catalysis.

    • Bottleneck in Tailoring Steps: In engineered strains with high aglycone production, the native tailoring enzymes can become a bottleneck, leading to the accumulation of dehydroxylated intermediates.[6]

  • Troubleshooting Steps:

    • In Vitro Assays: Use purified PikC and DesVII enzymes in vitro with your novel aglycone to confirm if it can act as a substrate.

    • Enzyme Engineering: Attempt to engineer PikC or DesVII for altered substrate specificity, although this is a complex and long-term strategy.

    • Bi-functional Plasmids: A two-plasmid system in a host like E. coli can be used, where one plasmid expresses the engineered PKS and the other supplies the tailoring enzymes, which may improve the overall pathway efficiency.[11]

    • Biotransformation: Produce and purify the novel aglycone first. Then, feed it to an engineered S. venezuelae strain that expresses the tailoring enzymes (PikC and the Des cluster) to achieve the final modification steps.[12]

Quantitative Data Summary

The following tables summarize key quantitative data from experiments aimed at producing novel this compound derivatives.

Table 1: Production of this compound Analogues via Mutasynthesis in S. venezuelae BB138 (pikAI Deletion Mutant) (Data sourced from Gupta et al.[1])

Fed Triketide Analogue (1 mM)R¹ GroupR² GroupCorresponding 14-Membered ProductRelative Yield (%)*
Natural Triketide (2a)EthylMethylThis compound10-12
Analogue 2bPropylMethyl14-propyl-pikromycin analogue8-10
Analogue 2cAllylMethyl14-allyl-pikromycin analogue6-8
Analogue 2hEthylEthyl13-ethyl-pikromycin analogue5-7
Analogue 2iEthylPropyl13-propyl-pikromycin analogue4-6
Analogues 2d, 2e, 2f, 2gVariousVariousNo Product Detected0

*Relative yield compared to wild-type S. venezuelae production of this compound under the same conditions.

Table 2: Effect of Metabolic Engineering on Macrolide Titer in S. venezuelae (Data sourced from Park et al.[6])

Genetic ModificationKey Enzyme(s) OverexpressedTotal Macrolide Titer (mg/L)Fold Increase vs. Wild-TypeNotes
Wild Type (WT)None~19.51.0Baseline production.
BCDH OverexpressionBranched-chain α-keto acid dehydrogenase25~1.3Increased precursor supply.
BCDH + Mutase OverexpressionBCDH + Methylmalonyl-CoA mutase43~2.2Highest titer, but accumulated dehydroxylated forms, indicating a PikC bottleneck.

Visualized Workflows and Pathways

The following diagrams illustrate key experimental strategies, troubleshooting logic, and the biosynthetic pathway.

mutasynthesis_workflow Experimental Workflow for Mutasynthesis wt Wild-Type S. venezuelae knockout Generate pikAI Deletion Mutant (e.g., BB138) wt->knockout verify Verify Knockout (PCR / Southern Blot) knockout->verify culture Inoculate Mutant Strain in SGGP Medium verify->culture feed Add Synthetic Triketide Analogue (SNAC-activated) culture->feed ferment Ferment for 3-4 Days feed->ferment extract Extract Supernatant (pH 9.5, Ethyl Acetate) ferment->extract analyze Analyze Extract (HPLC / LC-MS) extract->analyze

Caption: General strategy for producing novel this compound derivatives via mutasynthesis.

troubleshooting_workflow Troubleshooting Workflow for Low/No Product Yield start Low or No Yield of Desired Derivative q1 Is wild-type This compound present? start->q1 a1 Contamination or Incomplete Knockout q1->a1 Yes q2 Was precursor fed at optimal concentration and time? q1->q2 No s1 Verify Genotype (PCR) Re-isolate from single colony a1->s1 s2 Vary precursor concentration (e.g., 0.5-2 mM) Optimize feeding time q2->s2 No q3 Are fermentation conditions optimal? q2->q3 Yes s2->q3 s3 Optimize media (C/N source) and physical parameters (pH, temp, agitation) q3->s3 No q4 Is precursor analogue processed efficiently? q3->q4 Yes s3->q4 s4 Synthesize and test alternative analogues q4->s4 No end Yield Improved q4->end Yes

Caption: A logical workflow to diagnose and solve issues of low product yield.

pikromycin_pathway Simplified this compound Biosynthetic Pathway cluster_pks Polyketide Synthesis cluster_des Deoxysugar Synthesis cluster_tailor Tailoring Steps pks PikA PKS (PikAI-PikAIV) narbonolide Narbonolide (14-membered aglycone) pks->narbonolide des Desosamine Pathway (DesI-VIII) desosamine TDP-D-desosamine des->desosamine gt Glycosyltransferase (DesVII) narbomycin Narbomycin gt->narbomycin p450 Hydroxylase (PikC) This compound This compound p450->this compound precursors Propionyl-CoA + Methylmalonyl-CoA precursors->pks narbonolide->gt narbomycin->p450 glucose TDP-Glucose glucose->des desosamine->gt

Caption: Key stages in the biosynthesis of this compound in S. venezuelae.

Detailed Experimental Protocols

Protocol 1: Gene Knockout in S. venezuelae via Homologous Recombination

This protocol provides a general outline for deleting a target gene (e.g., pikD) from the S. venezuelae chromosome.[4]

  • Construct Replacement Cassette:

    • Using PCR, amplify two ~1.5 kb regions flanking the target gene (pikD). These are the upstream ('left arm') and downstream ('right arm') homology regions.

    • Clone the left and right arms into a temperature-sensitive, non-replicating E. coli-Streptomyces shuttle vector on either side of an antibiotic resistance cassette (e.g., kanamycin resistance, aphII).

  • Transformation:

    • Introduce the final plasmid construct into S. venezuelae via protoplast transformation or conjugation.[5][13]

    • Grow the transformants under permissive conditions with selection for the plasmid's antibiotic resistance marker.

  • Select for Recombinants:

    • Culture the transformants under non-permissive conditions (e.g., elevated temperature) to select for cells that have integrated the plasmid into the chromosome via a single-crossover event.

    • Induce a second crossover event by growing the single-crossover mutants without antibiotic selection. This will either revert the genotype to wild-type or result in the desired gene replacement.

  • Screening and Verification:

    • Screen colonies for the desired phenotype (e.g., kanamycin resistant, plasmid marker sensitive).

    • Confirm the gene deletion in positive clones using PCR with primers flanking the target gene and by Southern blot analysis.

Protocol 2: Mutasynthesis via Precursor Feeding

This protocol is adapted from the methodology used to generate novel this compound analogues in the pikAI deletion strain BB138.[1]

  • Seed Culture Preparation:

    • Inoculate a loopful of spores from the S. venezuelae mutant strain (e.g., BB138) into a 50 mL flask containing 10 mL of SGGP medium.

    • Incubate for 16 hours at 30°C with shaking at 220 rpm.

  • Main Culture and Feeding:

    • Use the seed culture to inoculate (1% v/v) fresh 10 mL SGGP cultures in 50 mL flasks.

    • Incubate for 8 hours at 30°C and 220 rpm.

    • Add the synthetic triketide N-acetylcysteamine (SNAC) thioester, dissolved in a suitable solvent (e.g., DMSO), to a final concentration of 1 mM.

    • Continue the incubation for an additional 3-4 days.

  • Harvesting:

    • After the fermentation period, transfer the culture to a centrifuge tube and pellet the mycelia by centrifugation.

    • Collect the supernatant for extraction.

Protocol 3: Extraction and HPLC Analysis of this compound Derivatives

This protocol describes the sample preparation and analysis to detect and quantify novel macrolides.[1]

  • Extraction:

    • Take the supernatant from the harvested culture (Protocol 2).

    • Adjust the pH of the supernatant to 9.5 using 1 N NaOH.

    • Extract the alkaline supernatant twice with an equal volume of ethyl acetate.

    • Pool the organic extracts and concentrate them to dryness using a rotary evaporator.

  • Sample Preparation:

    • Redissolve the dried extract in a small, known volume of methanol (e.g., 500 µL).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before analysis.

  • HPLC/LC-MS Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 × 250 mm).

    • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid for better peak shape and ionization in MS).

    • Detection: Use a diode array detector (DAD) to monitor for the characteristic chromophore of the macrolide ring, and a mass spectrometer (MS) operating in positive electrospray ionization (ESI) mode to identify the mass of the novel compounds.

    • Quantification: Create a standard curve using purified this compound of a known concentration. Use the area under the peak from the UV chromatogram to quantify the production levels of novel analogues, assuming a similar extinction coefficient.[1]

References

Pikromycin PKS Gene Amplification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the PCR amplification of pikromycin polyketide synthase (PKS) genes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I not seeing any PCR product (no amplification)?

A1: The absence of a PCR product is a common issue that can stem from various factors, from the quality of your DNA template to the PCR conditions themselves. Here’s a step-by-step guide to troubleshoot this issue.

Troubleshooting Steps:

  • Assess DNA Template Quality and Quantity:

    • Purity: Genomic DNA extracted from Streptomyces species, the producers of this compound, can be contaminated with PCR inhibitors like humic acids or secondary metabolites. Ensure your DNA has an A260/A280 ratio of ~1.8 and an A260/A230 ratio of 2.0-2.2.

    • Integrity: Run your DNA template on an agarose gel to check for shearing. High-quality, high molecular weight DNA is crucial for amplifying large PKS gene fragments.

    • Concentration: Use an appropriate amount of template DNA. Too much can inhibit the reaction, while too little may not be sufficient for amplification. Aim for 50-100 ng of genomic DNA per 25 µL reaction.

  • Verify Primer Design and Integrity:

    • Specificity: Ensure your primers are specific to the target this compound PKS gene sequence. Use NCBI's BLAST tool to check for potential off-target binding sites.

    • Storage and Degradation: Primers should be stored at -20°C in a buffered solution (e.g., TE buffer). Repeated freeze-thaw cycles can lead to degradation. Make working aliquots to avoid this.

  • Optimize PCR Conditions:

    • Annealing Temperature (Ta): This is one of the most critical parameters. The optimal Ta is typically 5°C below the melting temperature (Tm) of the primers. It is highly recommended to perform a gradient PCR to empirically determine the best Ta for your specific primer set.

    • Extension Time: PKS genes are large. Ensure the extension time is sufficient for the polymerase to synthesize the entire amplicon. A general rule of thumb is 1 minute per kb for standard Taq polymerase.

  • Check PCR Reagents:

    • Polymerase Activity: The DNA polymerase can lose activity over time, especially if not stored correctly at -20°C. If you suspect this, try a fresh tube of polymerase.

    • dNTPs: Repeated freeze-thawing can degrade dNTPs. Use a fresh aliquot if degradation is suspected.

    • MgCl2 Concentration: The magnesium chloride concentration affects primer annealing and polymerase activity. While many PCR master mixes contain MgCl2, you may need to optimize the concentration, typically between 1.5 and 3.0 mM.

Q2: I'm seeing multiple non-specific bands along with my target band. How can I improve specificity?

A2: Non-specific amplification occurs when primers anneal to unintended sites on the DNA template. Here are several strategies to enhance the specificity of your PCR.

Solutions for Non-Specific Amplification:

  • Increase Annealing Temperature: Gradually increase the Ta in increments of 1-2°C. A higher Ta increases the stringency of primer binding, reducing off-target annealing.

  • Reduce Primer Concentration: High primer concentrations can promote non-specific binding. Try reducing the primer concentration in your reaction.

  • "Hot Start" PCR: This technique involves withholding a crucial component of the reaction (like the polymerase) until the reaction temperature has reached the denaturation temperature. This prevents non-specific amplification that can occur at lower temperatures. Many commercially available polymerases are "hot-start" polymerases.

  • Nested PCR: If you are still struggling with specificity, you can design a second set of primers internal to the first set. After an initial round of PCR with the outer primers, use the product of this reaction as the template for a second round of PCR with the inner (nested) primers. This dramatically increases the specificity of the final PCR product.

Q3: My PCR yield is very low. How can I increase the amount of my target amplicon?

A3: Low PCR yield can be frustrating, especially when the target band is visible but faint. The following adjustments can help boost your PCR product yield.

Strategies to Increase PCR Yield:

  • Optimize MgCl2 Concentration: As mentioned earlier, the MgCl2 concentration is critical. Perform a titration to find the optimal concentration for your specific primers and template.

  • Increase the Number of Cycles: If you are using a low number of cycles (e.g., 25), increasing it to 30 or 35 can significantly increase your yield. However, be aware that too many cycles can lead to the accumulation of non-specific products.

  • Use a High-Fidelity Polymerase: High-fidelity polymerases not only have proofreading activity, which reduces errors, but they are also often more robust and can lead to better yields, especially for long amplicons like PKS genes.

  • Add PCR Enhancers: For difficult templates, such as those with high GC content, adding PCR enhancers like DMSO (dimethyl sulfoxide) or betaine can help to improve yield. These substances can help to denature the DNA and reduce secondary structures.

Quantitative Data Summary

Table 1: Recommended PCR Reagent Concentrations

ReagentRecommended Concentration RangeNotes
Template DNA50-100 ngPer 25 µL reaction.
Primers0.1 - 1.0 µMStart with 0.4 µM and optimize if necessary.
dNTPs200 µM of eachStandard concentration for most applications.
MgCl21.5 - 3.0 mMOptimize for your specific primer-template combination.
DNA Polymerase0.5 - 1.25 unitsPer 25 µL reaction. Follow manufacturer's recommendations.

Table 2: Typical PCR Cycling Parameters for this compound PKS Genes

StepTemperatureTimeCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds30-35
Annealing55-65°C30 seconds
Extension72°C1 minute/kb
Final Extension72°C10 minutes1
Hold4°CIndefinite1

Experimental Protocols

Protocol 1: Standard PCR for Amplification of this compound PKS Gene Fragments

This protocol provides a starting point for the amplification of this compound PKS gene fragments from Streptomyces genomic DNA.

Materials:

  • Nuclease-free water

  • 10X PCR buffer

  • dNTP mix (10 mM each)

  • Forward primer (10 µM)

  • Reverse primer (10 µM)

  • Streptomyces genomic DNA (50 ng/µL)

  • Taq DNA polymerase (5 U/µL)

  • Thin-walled PCR tubes

  • Thermocycler

Procedure:

  • Prepare a master mix: For each 25 µL reaction, combine the following reagents in a sterile microcentrifuge tube on ice. It is recommended to prepare a master mix for multiple reactions to ensure consistency.

    • Nuclease-free water: 17.25 µL

    • 10X PCR buffer: 2.5 µL

    • dNTP mix: 0.5 µL

    • Forward primer: 1.0 µL

    • Reverse primer: 1.0 µL

    • Taq DNA polymerase: 0.25 µL

  • Aliquot the master mix: Aliquot 23.5 µL of the master mix into individual PCR tubes.

  • Add DNA template: Add 1.5 µL of the Streptomyces genomic DNA (75 ng total) to each PCR tube.

  • Mix and centrifuge: Gently mix the contents of each tube and then briefly centrifuge to collect the reaction mixture at the bottom.

  • Perform PCR: Place the PCR tubes in a thermocycler and run the program outlined in Table 2.

  • Analyze the results: After the PCR is complete, run 5 µL of the PCR product on a 1% agarose gel stained with a DNA-binding dye to visualize the results. A band of the expected size should be visible.

Visualizations

G cluster_0 Troubleshooting Workflow start PCR Experiment check_product Check for PCR Product on Agarose Gel start->check_product success Expected Band(s) Present check_product->success Yes no_product No Bands or Incorrect Bands check_product->no_product No end Proceed with Downstream Applications success->end troubleshoot Proceed to Troubleshooting Guide no_product->troubleshoot

Caption: General workflow for troubleshooting PCR experiments.

G cluster_1 Troubleshooting: No PCR Product start No PCR Product Observed check_template 1. Check DNA Template (Quality, Quantity, Integrity) start->check_template check_primers 2. Verify Primers (Design, Integrity) check_template->check_primers check_reagents 3. Check PCR Reagents (Polymerase, dNTPs, Buffer) check_primers->check_reagents optimize_pcr 4. Optimize PCR Conditions (Annealing Temp., Extension Time) check_reagents->optimize_pcr success Successful Amplification optimize_pcr->success

Caption: Logical steps for troubleshooting the absence of a PCR product.

G cluster_2 PCR Optimization Strategy start Initial PCR with Standard Conditions gradient_pcr 1. Gradient PCR for Annealing Temperature start->gradient_pcr mgcl2_titration 2. MgCl2 Titration gradient_pcr->mgcl2_titration enhancers 3. Add PCR Enhancers (DMSO, Betaine) mgcl2_titration->enhancers optimized Optimized PCR Conditions enhancers->optimized

Caption: A systematic approach to optimizing PCR conditions.

Technical Support Center: Optimization of Electroporation for Streptomyces venezuelae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing electroporation protocols for Streptomyces venezuelae.

Troubleshooting Guides

This section addresses common issues encountered during the electroporation of Streptomyces venezuelae.

Issue 1: Low or No Transformants

Possible Cause Recommendation
Inefficient Mycelial Preparation Ensure mycelia are harvested at the mid-logarithmic growth phase. The use of glycine (e.g., 1%) in the growth medium can result in more dispersed mycelia that are more amenable to electroporation.[1]
Inadequate Cell Wall Weakening A mild lysozyme treatment is often crucial for successful electroporation of Streptomyces.[2][3] An incubation with lysozyme (e.g., 100 µg/ml) for 30 minutes at 37°C can significantly improve transformation efficiency.[4] However, the necessity and concentration of lysozyme may need to be optimized for S. venezuelae.
Suboptimal Electroporation Parameters The electric field strength, capacitance, and resistance are critical. For Streptomyces, a field strength of 10-13 kV/cm is a good starting point.[1][2][3] This can be achieved with settings such as 2.0 kV, 25 µF, and 400-600 Ω for a 2mm gap cuvette.[1][4]
Poor DNA Quality or Quantity Plasmid DNA should be of high purity, free from salts and contaminants. It is crucial to use plasmid DNA isolated from a methylation-deficient E. coli strain (e.g., ET12567, a dam⁻ strain) for successful transformation into Streptomyces.[1]
Ineffective Recovery After the electric pulse, immediate dilution of the mycelium in an appropriate recovery medium is essential. Allow for a recovery period of at least 3 hours at 30°C with shaking to allow the cells to repair and express the antibiotic resistance marker before plating.[4]

Issue 2: Arcing During Electroporation

Possible Cause Recommendation
High Salt Concentration in DNA or Cell Suspension Ensure that the final mycelial pellet is thoroughly washed with an ice-cold, non-ionic wash buffer (e.g., 10% glycerol or 10% sucrose) to remove all residual salts from the growth medium.[5] The DNA solution should also be salt-free.
Air Bubbles in the Cuvette Gently tap the cuvette after adding the cell suspension and DNA to ensure there are no air bubbles between the electrodes.
Conductivity of Electroporation Buffer The composition of the electroporation buffer is critical. A buffer containing sucrose, glycerol, and PEG is often used for Streptomyces.[2][3] Ensure the buffer components are at the correct concentrations.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for electroporation settings for Streptomyces venezuelae?

A1: Based on successful electroporation of other Streptomyces species, a good starting point for S. venezuelae would be an electric field strength of 10 kV/cm, a capacitance of 25 µF, and a resistance of 400 Ω.[2][3][4] For a 2mm gap cuvette, this translates to a voltage of 2.0 kV. It is important to note that these parameters may require further optimization for your specific strain and experimental conditions.[2][3]

Q2: Is lysozyme treatment always necessary for electroporating Streptomyces venezuelae?

A2: While many protocols for Streptomyces electroporation include a mild lysozyme treatment to weaken the cell wall, it may not always be essential.[2][3] Some strains have been successfully electroporated without lysozyme treatment.[6] We recommend testing both conditions to determine the optimal procedure for your S. venezuelae strain.

Q3: What is the recommended buffer for preparing electrocompetent S. venezuelae mycelia?

A3: A commonly used and effective buffer for resuspending the final mycelial pellet is a sucrose-glycerol-polyethylene glycol (PEG) buffer.[2][3] A specific example is a solution of 30% (w/v) PEG 1000, 10% glycerol, and 6.5% sucrose in deionized water.[4]

Q4: How does the growth phase of the mycelium affect transformation efficiency?

A4: The growth phase is a critical factor. Mycelia harvested during the mid-logarithmic to late-logarithmic phase of growth (e.g., after 24 hours of culture) are generally the most competent for electroporation.[2][3][4]

Q5: Can I use any E. coli strain to prepare the plasmid DNA for transforming S. venezuelae?

A5: No, this is a critical point. You must use a methylation-deficient E. coli strain, such as ET12567 (dam⁻, dcm⁻, hsdS⁻), to isolate your plasmid DNA. Streptomyces possess restriction systems that will degrade methylated DNA from most common E. coli strains, leading to failed transformations.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from successful Streptomyces electroporation experiments. Note that much of this data is from S. rimosus and other species, but provides a valuable starting point for the optimization of S. venezuelae protocols.[2][3]

Table 1: Electroporation Parameters for Streptomyces

ParameterValueSpeciesReference
Electric Field Strength 10 kV/cmS. rimosus[2][3][4]
13 kV/cmStreptomyces sp. ATCC 39366[1]
Capacitance 25 µFS. rimosus, Streptomyces sp. ATCC 39366[1][2][3][4]
Resistance 400 ΩS. rimosus[2][3][4]
600 ΩStreptomyces sp. ATCC 39366[1]
Cuvette Gap Size 2 mmS. rimosus[4]
1 mmStreptomyces sp. ATCC 39366[1]

Table 2: Transformation Efficiencies

SpeciesTransformation Efficiency (transformants/µg DNA)Reference
S. rimosus R610⁵ - 10⁶[2][3]
Streptomyces sp. ATCC 393668 x 10²[1]

Experimental Protocols

Detailed Methodology for Preparation of Electrocompetent Streptomyces venezuelae Mycelia and Electroporation (Adapted from a protocol for S. rimosus) [4]

I. Mycelium Growth and Harvesting:

  • Inoculate 100 ml of a suitable growth medium (e.g., Tryptic Soy Broth or a custom medium containing glucose, sucrose, MgCl₂, tryptic soy broth, and yeast extract) with S. venezuelae spores or mycelia. To promote dispersed growth, consider adding 1% glycine to the medium.[1]

  • Incubate at 30°C on a rotary shaker (250 rpm) for approximately 24 hours, until the culture reaches the mid-to-late logarithmic growth phase.

  • Harvest the mycelia by centrifugation at 10,000 rpm for 10 minutes at 4°C.

  • Discard the supernatant and wash the mycelial pellet by thoroughly resuspending it in 100 ml of ice-cold 10% sucrose. Centrifuge as in the previous step.

  • Repeat the wash step with 50 ml of ice-cold 15% glycerol.

II. Cell Wall Treatment (Optional but Recommended):

  • Resuspend the mycelial pellet in 10 ml of 15% glycerol containing 100 µg/ml lysozyme.

  • Incubate the suspension at 37°C for 30 minutes.

  • Wash the mycelia twice with ice-cold 15% glycerol to remove the lysozyme.

III. Final Preparation of Electrocompetent Mycelia:

  • Resuspend the final mycelial pellet in 1 to 5 ml of electroporation buffer (30% w/v PEG 1000, 10% glycerol, 6.5% sucrose in deionized water).

  • Dispense 50 µl aliquots into microcentrifuge tubes, flash-freeze on dry ice with ethanol, and store at -70°C.

IV. Electroporation Procedure:

  • Thaw an aliquot of electrocompetent mycelia at room temperature and then place it on ice.

  • Add 1-2 µl of plasmid DNA (approximately 10 ng) isolated from a methylation-deficient E. coli strain to the mycelial suspension.

  • Transfer the mixture to a pre-chilled 2mm electroporation cuvette.

  • Set the electroporator to 2.0 kV, 25 µF, and 400 Ω.

  • Pulse the sample.

  • Immediately after the pulse, add 0.75 ml of ice-cold recovery medium (e.g., CRM) to the cuvette and transfer the cell suspension to a sterile vial.

  • Incubate at 30°C with shaking for 3 hours.

  • Plate appropriate dilutions on selective agar plates containing the relevant antibiotic.

Visualizations

Electroporation_Workflow cluster_prep Mycelia Preparation cluster_ep Electroporation cluster_post Post-Electroporation Culture 1. Inoculate and Grow Mycelia Harvest 2. Harvest by Centrifugation Culture->Harvest Wash1 3. Wash with 10% Sucrose Harvest->Wash1 Wash2 4. Wash with 15% Glycerol Wash1->Wash2 Lysozyme 5. Lysozyme Treatment (Optional) Wash2->Lysozyme FinalWash 6. Wash to Remove Lysozyme Lysozyme->FinalWash Resuspend 7. Resuspend in Electroporation Buffer FinalWash->Resuspend Aliquoting 8. Aliquot and Freeze Resuspend->Aliquoting Thaw 9. Thaw Mycelia Aliquoting->Thaw AddDNA 10. Add Plasmid DNA Thaw->AddDNA Pulse 11. Apply Electric Pulse AddDNA->Pulse Recover 12. Add Recovery Medium Pulse->Recover Incubate 13. Incubate for Recovery Recover->Incubate Plate 14. Plate on Selective Media Incubate->Plate Transformants 15. Screen for Transformants Plate->Transformants

Caption: Workflow for the electroporation of Streptomyces venezuelae.

Cellular_Response_to_Electroporation cluster_stimulus External Stimulus cluster_membrane Cell Membrane Events cluster_response Cellular Stress Response ElectricPulse High-Voltage Electric Pulse PoreFormation Transient Pore Formation ElectricPulse->PoreFormation GeneExpression Stress Response Gene Expression ElectricPulse->GeneExpression DNA_Uptake Plasmid DNA Uptake PoreFormation->DNA_Uptake MembraneRepair Membrane Repair Mechanisms PoreFormation->MembraneRepair Transformation Successful Transformation DNA_Uptake->Transformation Viability Cell Viability MembraneRepair->Viability GeneExpression->Viability

Caption: Logical diagram of the cellular response to electroporation.

References

Validation & Comparative

Quantitative Comparison of Macrolide Interactions with the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Validating the Interaction of Pikromycin with the Bacterial Ribosome

For researchers, scientists, and drug development professionals, understanding the interaction of antibiotics with their targets is paramount for the development of new and effective therapeutics. This guide provides a comparative analysis of experimental data and methodologies used to validate the binding of this compound, a 14-membered macrolide antibiotic, to the bacterial ribosome. We compare its performance with other well-characterized macrolides, offering insights into its mechanism of action.

The interaction of macrolides with the bacterial ribosome can be quantified through various parameters, including binding affinity (dissociation constant, Kd, or inhibition constant, Ki) and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth.

Ribosome Binding Affinity

The affinity of macrolides for the 70S ribosome is a key determinant of their potency. The following table summarizes the binding affinities of this compound and other selected macrolides for the E. coli 70S ribosome.

AntibioticMacrolide ClassBinding Affinity (Ki/Kd)Reference
This compound14-membered Ketolide3.2 ± 1.6 µM (Ki)[1]
Methymycin12-membered Ketolide13.1 ± 3.5 µM (Ki)[1]
Erythromycin14-membered Macrolide10.8 nM (Kd)[1]
Telithromycin14-membered Ketolide8.33 nM (KT*)[2]
Solithromycin14-membered Ketolide5.1 ± 1.1 nM (Kd)[3]

Note: Ki values for this compound and Methymycin were determined by competitive binding with radiolabeled Erythromycin. A lower value indicates a stronger binding affinity.

Minimum Inhibitory Concentrations (MICs)

MIC values provide a functional measure of an antibiotic's effectiveness against specific bacterial strains. The following tables compare the MICs of this compound and other macrolides against common Gram-positive pathogens.

Table 2: Comparative MICs against Streptococcus pneumoniae

AntibioticMacrolide ClassMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound14-membered Ketolide---Data not available in a comparative format
Erythromycin14-membered Macrolide≤0.015 - >1280.0316[4]
Azithromycin15-membered Macrolide≤0.03 - >1280.0632[4]
Clarithromycin14-membered Macrolide≤0.015 - >640.0316[4]
Telithromycin14-membered Ketolide≤0.008 - 10.0150.5[5]

Table 3: Comparative MICs against Staphylococcus aureus

AntibioticMacrolide ClassMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound14-membered Ketolide---Data not available in a comparative format
Erythromycin14-membered Macrolide0.12 - >1280.25>128[6]
Azithromycin15-membered Macrolide250 - 400020003500[7]
ClindamycinLincosamide0.06 - >1280.12>128[6]
Telithromycin14-membered Ketolide0.03--[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used to study macrolide-ribosome interactions.

Ribosome Binding Assay using Fluorescence Polarization

This assay measures the binding of a fluorescently labeled macrolide to the ribosome and its displacement by a competitor, such as this compound.

Materials:

  • 70S ribosomes from E. coli MRE600

  • Fluorescently labeled erythromycin (e.g., BODIPY™-erythromycin)

  • This compound and other macrolides of interest

  • Binding Buffer: 20 mM HEPES-KOH (pH 7.6), 10 mM Mg(OAc)2, 50 mM NH4Cl, 4 mM 2-mercaptoethanol, 0.05% Tween 20

  • 384-well black, low-volume, round-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Preparation of Reagents:

    • Dilute the 70S ribosome stock to the desired concentration in Binding Buffer.

    • Prepare a stock solution of BODIPY™-erythromycin in DMSO and then dilute to the working concentration in Binding Buffer.

    • Prepare serial dilutions of this compound and other competitor macrolides in DMSO.

  • Assay Setup:

    • In each well of the 384-well plate, add 10 µL of the ribosome solution.

    • Add 5 µL of the BODIPY™-erythromycin solution to each well.

    • Add 5 µL of the competitor macrolide dilution (or DMSO for control) to the respective wells.

  • Incubation:

    • Incubate the plate at room temperature for 2 hours in the dark to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters for the fluorophore (e.g., 485 nm excitation and 535 nm emission for BODIPY™).

  • Data Analysis:

    • The data is fitted to a sigmoidal dose-response curve to determine the IC50 value for each competitor.

    • The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Macrolide Complexes

Cryo-EM allows for the high-resolution structural determination of macrolides bound to the ribosome.

Materials:

  • Purified 70S ribosomes

  • This compound or other macrolides

  • Vitrification apparatus (e.g., Vitrobot)

  • Cryo-EM grids (e.g., C-flat™ or Quantifoil®)

  • Transmission Electron Microscope (TEM) equipped with a direct electron detector

Procedure:

  • Complex Formation:

    • Incubate purified 70S ribosomes with a molar excess of the macrolide antibiotic for 15-30 minutes at 37°C.

  • Grid Preparation and Vitrification:

    • Apply 3-4 µL of the ribosome-macrolide complex solution to a glow-discharged cryo-EM grid.

    • Blot the grid to remove excess liquid and immediately plunge-freeze it in liquid ethane using a vitrification apparatus.

  • Data Collection:

    • Transfer the vitrified grids to a cryo-TEM.

    • Collect a large dataset of movie frames of the particles at various defocus values using a direct electron detector.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation for the collected movies.

    • Use software such as RELION or cryoSPARC for particle picking, 2D classification, and subsequent 3D classification and refinement to obtain a high-resolution 3D map of the ribosome-macrolide complex.

  • Model Building and Analysis:

    • Dock the atomic model of the ribosome into the cryo-EM density map.

    • Build the atomic model of the bound macrolide into the corresponding density and refine the overall structure.

X-ray Crystallography of Ribosome-Macrolide Complexes

X-ray crystallography provides atomic-resolution structures of macrolide-ribosome complexes.

Materials:

  • Highly purified and concentrated 70S ribosomes

  • This compound or other macrolides

  • Crystallization screens and plates

  • Synchrotron X-ray source

Procedure:

  • Crystallization:

    • Mix the purified ribosome-macrolide complex with a crystallization solution in a sitting or hanging drop vapor diffusion setup.

    • Incubate the crystallization plates at a constant temperature until crystals form.

  • Crystal Soaking (optional):

    • If co-crystallization is unsuccessful, native ribosome crystals can be soaked in a solution containing the macrolide.

  • Cryo-protection and Data Collection:

    • Transfer the crystals to a cryo-protectant solution before flash-cooling them in liquid nitrogen.

    • Collect X-ray diffraction data from the frozen crystals at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Use molecular replacement with a known ribosome structure to solve the phase problem.

    • Build the macrolide into the electron density and refine the atomic model of the complex.

Visualizations

The following diagrams illustrate the experimental workflow for validating macrolide-ribosome interactions and the general signaling pathway of macrolide action.

experimental_workflow cluster_biochemical Biochemical Assays cluster_structural Structural Biology cluster_validation Validation of Interaction Ribosome_Isolation Bacterial Culture & Ribosome Isolation Fluorescence_Assay Fluorescence Polarization Assay (Binding Affinity - Kd/Ki) Ribosome_Isolation->Fluorescence_Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Ribosome_Isolation->MIC_Assay Complex_Formation Ribosome-Macrolide Complex Formation Ribosome_Isolation->Complex_Formation Validation This compound-Ribosome Interaction Validated Fluorescence_Assay->Validation MIC_Assay->Validation CryoEM Cryo-Electron Microscopy Complex_Formation->CryoEM XRay X-ray Crystallography Complex_Formation->XRay Structure_Determination 3D Structure Determination (Binding Site & Conformation) CryoEM->Structure_Determination XRay->Structure_Determination Structure_Determination->Validation

Caption: Experimental workflow for validating this compound-ribosome interaction.

macrolide_action Macrolide This compound (Macrolide Antibiotic) Ribosome Bacterial 70S Ribosome (50S Subunit) Macrolide->Ribosome NPET Nascent Peptide Exit Tunnel (NPET) Ribosome->NPET Binding Binding to 23S rRNA (e.g., A2058, A2059) NPET->Binding Blockage Steric Blockage of NPET Binding->Blockage causes Inhibition Inhibition of Protein Elongation Blockage->Inhibition leads to Bacteriostasis Bacteriostasis/ Bacterial Cell Death Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound and other macrolide antibiotics.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of Novel Pikromycin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo efficacy of novel pikromycin analogs against relevant bacterial pathogens. The data presented herein is intended to inform preclinical drug development and guide further research into this promising class of macrolide antibiotics. While extensive in vitro data is available for newly synthesized analogs, in vivo studies are limited. This guide presents the available data and provides a framework for future comparative studies.

Executive Summary

This compound, a 14-membered macrolide antibiotic, and its analogs are of significant interest due to their potential to overcome existing macrolide resistance. This guide focuses on a novel analog, Δ¹⁵,¹⁶-dehydrothis compound, generated via mutasynthesis. Our analysis reveals that while this analog demonstrates modestly improved in vitro activity against certain bacterial strains compared to the parent compound, a significant data gap exists regarding its in vivo efficacy. To provide a comprehensive overview, this guide also includes representative in vivo efficacy data for the well-characterized macrolide, azithromycin, to illustrate the experimental endpoints and methodologies typically employed in preclinical animal models.

Data Presentation: In Vitro Efficacy

The in vitro antibacterial activity of this compound and its novel analog, Δ¹⁵,¹⁶-dehydrothis compound, was evaluated by determining the Minimum Inhibitory Concentration (MIC) required to inhibit 99% of bacterial growth (MIC₉₉). The results are summarized in the table below.

CompoundTest OrganismMIC₉₉ (µg/mL)[1]
This compound (1a) Bacillus subtilis3.12
Staphylococcus aureus6.25
Escherichia coli (impaired outer membrane)6.25
Δ¹⁵,¹⁶-dehydrothis compound (1e) Bacillus subtilis1.56
Staphylococcus aureus3.12
Escherichia coli (impaired outer membrane)3.12

Table 1: Comparative in vitro antibacterial activity of this compound and Δ¹⁵,¹⁶-dehydrothis compound.[1]

The data indicates that Δ¹⁵,¹⁶-dehydrothis compound exhibits a two-fold increase in potency against the tested strains compared to this compound.

Data Presentation: In Vivo Efficacy

Specific in vivo efficacy data for Δ¹⁵,¹⁶-dehydrothis compound is not currently available in published literature. To provide a relevant comparison and a framework for future studies, this section presents representative in vivo data for the widely used macrolide, azithromycin, in a mouse septicemia model. This model is a standard for evaluating the systemic efficacy of antibiotics.

CompoundAnimal ModelChallenge OrganismEndpointEfficacy (ED₅₀ in mg/kg)
Azithromycin Mouse SepticemiaStreptococcus pneumoniaeSurvival0.8
Staphylococcus aureusSurvival1.3
Haemophilus influenzaeSurvival2.5

Table 2: Representative in vivo efficacy of Azithromycin in a mouse septicemia model. The data illustrates the effective dose required to protect 50% of the infected animals (ED₅₀). Data is illustrative and based on established knowledge of azithromycin's potency.

Experimental Protocols

In Vitro Minimum Inhibitory Concentration (MIC) Assay

The MIC values were determined using a standard broth microdilution method.

  • Bacterial Strains and Culture Conditions: Bacillus subtilis, Staphylococcus aureus, and an Escherichia coli strain with an impaired outer membrane were used. Bacteria were grown overnight in Mueller-Hinton Broth (MHB) at 37°C.

  • Compound Preparation: this compound and Δ¹⁵,¹⁶-dehydrothis compound were dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial two-fold dilutions were prepared in MHB in 96-well microtiter plates.

  • Inoculum Preparation: The overnight bacterial cultures were diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC₉₉ was defined as the lowest concentration of the compound at which no visible growth of the bacteria was observed.[1]

In Vivo Mouse Septicemia Model (Representative Protocol)

This protocol is a standard method for evaluating the efficacy of antibiotics against systemic infections.

  • Animal Model: Female BALB/c mice (or a similar strain) are typically used.

  • Infection: Mice are infected intraperitoneally (IP) with a lethal dose of the bacterial pathogen (e.g., Streptococcus pneumoniae, Staphylococcus aureus). The bacterial inoculum is prepared to cause mortality in untreated control animals within a specified timeframe (e.g., 24-48 hours).

  • Treatment: The test compounds (e.g., this compound analogs) are administered at various doses, typically via oral gavage or subcutaneous injection, at a specified time point post-infection (e.g., 1 hour).

  • Observation: The animals are monitored for a set period (e.g., 7-14 days) for survival.

  • Efficacy Determination: The protective effect of the compound is determined by calculating the 50% effective dose (ED₅₀), which is the dose that protects 50% of the infected mice from death.

Mandatory Visualization

Signaling Pathway: Macrolide Mechanism of Action

Macrolide antibiotics, including this compound and its analogs, exert their antibacterial effect by inhibiting protein synthesis. They bind to the 50S subunit of the bacterial ribosome, specifically within the nascent peptide exit tunnel (NPET). This binding event blocks the elongation of the polypeptide chain, ultimately leading to the cessation of protein production and bacterial growth.[2][3]

macrolide_mechanism cluster_ribosome Bacterial Ribosome 50S_Subunit 50S Subunit Blockage Blocks Polypeptide Elongation 30S_Subunit 30S Subunit mRNA mRNA tRNA tRNA Polypeptide Growing Polypeptide Chain Pikromycin_Analog This compound Analog Binding Binds to NPET on 50S Subunit Pikromycin_Analog->Binding Inhibition Inhibition of Protein Synthesis Blockage->Inhibition Bacteriostasis Bacteriostasis/ Bactericidal Effect Inhibition->Bacteriostasis

Caption: Mechanism of action of this compound analogs on the bacterial ribosome.

Experimental Workflow: In Vitro and In Vivo Efficacy Testing

The following diagram outlines the typical workflow for evaluating the efficacy of novel antibiotic candidates, from initial in vitro screening to in vivo validation.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy MIC MIC Determination (Broth Microdilution) MBC MBC Determination (Optional) MIC->MBC Time_Kill Time-Kill Assays (Optional) MBC->Time_Kill Animal_Model Animal Model Selection (e.g., Mouse Septicemia) Time_Kill->Animal_Model Infection Bacterial Challenge Animal_Model->Infection Treatment Compound Administration Infection->Treatment Observation Monitoring and Data Collection (e.g., Survival, ED50) Treatment->Observation Data_Analysis Data Analysis and Comparison Observation->Data_Analysis Novel_Analog Novel this compound Analog Novel_Analog->MIC

Caption: Workflow for preclinical efficacy testing of novel antibiotics.

References

A Comparative Analysis of Type I and Type II Thioesterases in Pikromycin Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the distinct roles of the chain-terminating Type I thioesterase and the editing Type II thioesterase in the biosynthesis of the macrolide antibiotic pikromycin reveals a finely tuned system of product formation and quality control. While the Type I thioesterase is a selective catalyst for the crucial cyclization of the polyketide backbone, the Type II thioesterase acts as a proofreader, ensuring the efficiency of the upstream modules.

The biosynthesis of this compound, a clinically relevant macrolide antibiotic produced by Streptomyces venezuelae, involves a modular polyketide synthase (PKS) that assembles the macrolactone core. The final steps of this intricate process are governed by the action of two distinct thioesterases: a Type I thioesterase (TEI) domain integrated into the final PKS module (PikAIV), and a discrete Type II thioesterase (TEII), encoded by the pikAV gene.[1][2][3] This guide provides a comparative analysis of these two enzymes, highlighting their contrasting roles, substrate specificities, and kinetic properties, supported by experimental data.

Contrasting Roles in this compound Biosynthesis

The fundamental difference between the Type I and Type II thioesterases in this compound synthesis lies in their primary functions. The Type I thioesterase is directly responsible for the termination of the polyketide chain elongation and the subsequent cyclization to form the 12-membered macrolactone 10-deoxymethynolide and the 14-membered narbonolide.[1][4] In contrast, the Type II thioesterase does not participate in the formation of the final product but rather plays a crucial "editing" or "proofreading" role.[5][6][7] It removes aberrant or stalled acyl units from the acyl carrier protein (ACP) domains of the PKS modules, preventing the blockage of the assembly line and ensuring its efficient operation.[5][6][7]

pikromycin_biosynthesis PikAV Type II Thioesterase (TEII) (PikAV) PikA_modules PikA_modules PikAV->PikA_modules Regenerated ACP Aberrant_Acyl_ACP Aberrant Acyl-ACP Aberrant_Acyl_ACP->PikAV Hydrolysis PikA_modules->Aberrant_Acyl_ACP Errors in elongation PikAIV PikAIV PikA_modules->PikAIV Growing polyketide chain TEI TEI PikAIV->TEI Full-length polyketide Macrolactone Macrolactone TEI->Macrolactone Cyclization & Release This compound This compound Macrolactone->this compound Tailoring steps

Caption: Experimental Workflow for Comparative Analysis of Thioesterases.

Conclusion

The Type I and Type II thioesterases in this compound biosynthesis exemplify a sophisticated enzymatic division of labor. The Type I thioesterase, as an integral part of the PKS machinery, is a highly specific catalyst dedicated to the crucial task of forming the macrolactone core of the antibiotic. In contrast, the standalone Type II thioesterase functions as a vigilant quality control agent, ensuring the smooth operation of the entire biosynthetic assembly line by removing erroneously incorporated building blocks. Understanding the distinct characteristics and interplay of these two enzymes is not only fundamental to comprehending natural product biosynthesis but also offers valuable insights for the rational engineering of PKS pathways to produce novel and improved therapeutic agents.

References

Safety Operating Guide

Proper Disposal of Pikromycin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pikromycin, a macrolide antibiotic. While the Safety Data Sheet (SDS) for this compound may indicate that the substance is not classified as hazardous under the Globally Harmonized System (GHS), its antibiotic properties and potential environmental impact necessitate careful waste management.[1]

Immediate Safety and Handling

Before proceeding with disposal, ensure you are wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The general precautionary measures for handling chemicals should always be followed.[1]

Step-by-Step Disposal Procedure

The recommended procedure for disposing of this compound waste is to treat it as a chemical waste, managed through your institution's Environmental Health and Safety (EHS) or equivalent department.[2][3] This approach minimizes environmental contamination and helps prevent the development of antibiotic-resistant bacteria.[4][5]

  • Segregation : Do not dispose of this compound down the drain or in the regular trash.[6] It should be collected as a chemical waste. Keep this compound waste separate from other waste streams to avoid incompatible chemical reactions.[7]

  • Containerization :

    • Use a designated and compatible waste container, preferably plastic, that can be securely sealed.[2][8]

    • If the original container is used for waste collection, ensure it is in good condition.[8] Do not use food containers for storing hazardous waste.[8]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound." Ensure the label is accurate and legible to prevent accidents during consolidation and disposal by EHS staff.[2]

  • Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][8]

    • Ensure that the SAA is inspected regularly for any leaks or container degradation.[8]

  • Disposal Request : Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a pickup.[2][3] Do not transport hazardous waste yourself.[3]

Disposal of Empty Containers

For containers that once held this compound, the disposal procedure depends on whether your institution classifies it as an acutely toxic "P-listed" waste. While this compound is not typically on this list, it is best practice to follow stringent decontamination procedures.

  • Triple Rinsing : An empty container that held an acute hazardous waste must be triple rinsed with a suitable solvent (like water or another solvent capable of removing the residue).[3]

  • Rinsate Collection : The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous chemical waste.[3][9]

  • Container Disposal : After triple rinsing, deface or remove all chemical labels from the empty container before disposing of it in the regular trash.[3]

Key Disposal Considerations: Do's and Don'ts

For quick reference, the following table summarizes the essential practices for this compound disposal.

DoDon't
Treat all this compound waste as chemical waste.Do not pour this compound waste down the sink or drain.
Segregate this compound waste from other chemical waste.[7]Do not dispose of this compound in the regular trash.[6]
Use a clearly labeled, sealed, and compatible waste container.[2]Do not mix this compound with incompatible waste materials.[8]
Store waste in a designated Satellite Accumulation Area.[2]Do not allow large quantities to reach groundwater or water courses.
Contact your institution's EHS for waste pickup.Do not transport chemical waste yourself.[3]
Triple rinse empty containers and collect the rinsate as hazardous waste.[3]Do not discard empty, unrinsed containers in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

PikromycinDisposalWorkflow start This compound Waste Generated is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a labeled, compatible container is_empty_container->collect_waste No triple_rinse Triple rinse container is_empty_container->triple_rinse Yes store_waste Store in Satellite Accumulation Area collect_waste->store_waste contact_ehs Contact EHS for pickup store_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Deface label and dispose of empty container in trash triple_rinse->dispose_container collect_rinsate->store_waste

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Pikromycin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Pikromycin

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment. While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it is prudent to follow standard precautionary measures for handling all chemical and biologically active compounds.[1]

Hazard and Exposure Data

To date, specific occupational exposure limits (OELs) for this compound have not been established.[1] The following tables summarize the available hazard ratings and biological activity data.

Table 1: Hazard Ratings for this compound

Rating SystemHealthFireReactivity
NFPA 100
HMIS 100

Source: Cayman Chemical Safety Data Sheet[1] Scale: 0 = Minimal Hazard, 4 = Severe Hazard

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC99)

OrganismMIC99 (µM)
E. coli50-60
S. aureus90-100
B. subtilis25-30

Source: Cayman Chemical[2]

Personal Protective Equipment (PPE)

Although the Safety Data Sheet (SDS) for this compound indicates no special measures are required, adopting a standard PPE protocol is essential for minimizing exposure and ensuring safety.[1] The usual precautionary measures for handling chemicals should be followed.[1]

  • Gloves : Wear chemically resistant, powder-free gloves.[3] The SDS for this compound notes that the glove material must be impermeable and resistant to the product, but no specific material is recommended due to a lack of testing.[1] Thicker gloves generally offer better protection.[3] It is good practice to change gloves regularly, at least every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[3]

  • Eye Protection : Use safety glasses with side shields or goggles to protect against splashes or airborne particles. If there is a significant risk of splashing, a face shield should be used in addition to goggles.[4]

  • Lab Coat/Gown : A protective disposable gown or a standard lab coat should be worn to protect skin and clothing.[5] Gowns should be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5]

  • Respiratory Protection : Respiratory equipment is generally not required when handling this compound under normal laboratory conditions with adequate ventilation.[1]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure you have read the Safety Data Sheet.[1] Work in a well-ventilated area. Activities that may generate dust or aerosols should be performed in a chemical fume hood or biological safety cabinet.

  • Donning PPE : Wash hands thoroughly with soap and water before putting on PPE.[3] Don your lab coat/gown first, followed by eye protection, and finally gloves.[4] Ensure gloves extend to cover the wrist of the gown.[4]

  • Handling the Solid Compound : this compound is typically supplied as a solid.[6] When weighing or transferring the solid, handle it carefully to avoid creating dust. Use a chemical fume hood if there is a risk of inhalation.

  • Preparing Solutions : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Doffing PPE : Remove PPE carefully to avoid cross-contamination. Gloves should be removed first by rolling them off the hand so they are inside out.[3] Then remove your gown and eye protection. Wash your hands thoroughly after removing all PPE.[3]

Spill Management

In the event of a spill, isolate the area. For a small spill of solid material, gently sweep it up, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container. The area should then be decontaminated.

Disposal Plan

This compound waste, like other antibiotic waste, must be managed to prevent environmental contamination.[7]

  • Stock Solutions and Unused Product : Concentrated antibiotic solutions and unused solid this compound are considered hazardous chemical waste.[8] They should be collected in a clearly labeled, sealed, and appropriate waste container for chemical waste.[8] Follow your institution's guidelines for hazardous waste disposal.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be collected in a designated waste container and disposed of according to institutional protocols for chemically contaminated waste.

  • Used Culture Media : While some antibiotics in used media can be deactivated by autoclaving, this is not a universal rule.[8] Given that this compound is a stable macrolide, it is recommended to treat used media containing it as chemical waste.[8] Do not pour it down the drain. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[8]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

Pikromycin_Handling_Workflow cluster_prep 1. Preparation Phase cluster_ops 2. Operational Phase cluster_disposal 3. Disposal Phase A Review Safety Data Sheet (SDS) B Identify Hazards & Required PPE A->B C Prepare Work Area (e.g., Fume Hood) B->C D Don Personal Protective Equipment (PPE) (Gown, Goggles, Gloves) C->D E Handle this compound (Weighing, Solution Prep) D->E F Perform Experiment E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H I Segregate Waste Streams H->I J Solid Waste & Stock Solutions (Hazardous Chemical Waste) I->J K Contaminated Labware (Sharps/Chemical Waste) I->K L Used Media (Chemical Waste) I->L M Dispose via Institutional EHS J->M K->M L->M

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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